2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-amino-5-benzyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-10(11(16)15-12(13)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCGFYUFABMDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Part 1: Executive Summary & Chemical Identity
The compound 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (often referred to as ABMP ) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore for type I and type II kinase inhibitors, specifically targeting the Src family kinases (SFKs), including Lck (Lymphocyte-specific protein tyrosine kinase) and c-Src .
Unlike generic pyrimidines, the specific substitution pattern—a hydrophobic benzyl group at C5 and a polar amino group at C2—allows this molecule to act as a hinge-binder mimic within the ATP-binding pocket of protein kinases. This structural unique selling proposition (USP) makes it a high-value intermediate for developing immunosuppressants (via Lck inhibition) and antineoplastic agents.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one |
| Common Scaffolds | 2-aminopyrimidin-4(1H)-one; Isocytosine derivative |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Tautomerism | Exists in equilibrium between the keto (1H-pyrimidin-4-one) and enol (4-hydroxypyrimidine) forms.[1] In solution, the keto form often predominates. |
| Solubility | Low in water; soluble in DMSO, DMF, and hot ethanol. |
| pKa (Calculated) | ~3.8 (N1 protonation), ~9.5 (OH/NH deprotonation) |
Part 2: Synthesis & Reaction Engineering
As an Application Scientist, I prioritize robust, scalable routes over academic novelties. The synthesis of ABMP is best achieved via a two-step convergent synthesis involving C-alkylation followed by cyclocondensation.
Retrosynthetic Analysis
The pyrimidinone core is constructed from a
Validated Synthetic Workflow (DOT Diagram)
Caption: Two-step convergent synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one. Step 1 involves C-alkylation of the β-keto ester; Step 2 utilizes guanidine for cyclization.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 2-benzylacetoacetate (Intermediate)
Rationale: Direct benzylation of the pyrimidinone is difficult due to N- vs O-alkylation competition. Alkylating the acyclic precursor guarantees the C5 position.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Reagent Prep: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide (NaOEt) in situ.
-
Addition: Cool to 0°C. Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 mins to form the enolate.
-
Alkylation: Add Benzyl Bromide (1.0 eq) dropwise over 45 minutes. The solution will become turbid (NaBr precipitation).
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate ethanol. Resuspend residue in water/EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation is preferred for high purity, though the crude is often sufficient for Step 2.
Protocol B: Cyclization to 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Rationale: Guanidine is used as the free base (liberated from HCl salt) to attack the ketone and ester moieties of the
-
Base Generation: Dissolve Sodium Ethoxide (2.5 eq) in absolute ethanol (0.5 M concentration).
-
Free Basing: Add Guanidine Hydrochloride (1.2 eq) to the NaOEt solution. Stir for 15 mins. Filter off the NaCl precipitate if desired (optional, but cleaner).
-
Condensation: Add Ethyl 2-benzylacetoacetate (1.0 eq) from Protocol A to the guanidine solution.
-
Reaction: Reflux for 12–18 hours. The reaction is driven by the stability of the aromatic pyrimidine ring.
-
Isolation (Critical Step):
-
Purification: Recrystallize from Ethanol/Water (9:1) or DMF/Water.
Part 4: Biological Applications & Mechanism of Action
Primary Target: Lck Kinase Inhibition
This scaffold is a known inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase) .[4] Lck is the "gatekeeper" of T-cell activation. When an antigen binds to the T-cell receptor (TCR), Lck phosphorylates the ITAM motifs, initiating the signaling cascade.
-
Mechanism: The 2-amino-pyrimidinone core functions as an ATP-competitive inhibitor.
-
The C2-Amino group and N3-Nitrogen (or O4-Oxygen) form hydrogen bonds with the "hinge region" of the kinase (Glu-Met residues).
-
The C5-Benzyl group occupies the hydrophobic "back pocket" (Gatekeeper region), providing selectivity over other kinases.
-
Immunomodulation Pathway (DOT Diagram)
Caption: Signal transduction pathway showing Lck inhibition by the pyrimidinone scaffold, preventing downstream T-cell activation.
Therapeutic Relevance[6][7][8]
-
Autoimmune Diseases: By inhibiting Lck, this compound (and its derivatives) can treat Rheumatoid Arthritis and Psoriasis by dampening T-cell overactivity.
-
Oncology: The scaffold also shows cross-reactivity with Src and Abl kinases, making it relevant for CML (Chronic Myeloid Leukemia) research, similar to the drug Dasatinib (which possesses a 2-amino-thiazole core but shares the Type I binding mode).
References
-
Amgen Inc. "Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck)."[4] Journal of Medicinal Chemistry, 2008.[4]
-
Bristol-Myers Squibb. "Discovery of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry, 2004. (Demonstrates the utility of the 2-amino-pyrimidine/thiazole pharmacophore).
-
Kappe, C. O. "Recent advances in the Biginelli dihydropyrimidine synthesis." Accounts of Chemical Research, 2000. (Foundational chemistry for pyrimidine synthesis).
-
PubChem. "2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Structure Data)." National Library of Medicine.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Tautomeric Equilibria of 2-amino-5-benzyl-6-methyl-4-pyrimidinol
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It moves beyond basic definitions to explore the structural, thermodynamic, and pharmacological implications of tautomerism in 2-amino-5-benzyl-6-methyl-4-pyrimidinol.
Mechanistic Insights for Ligand Design and Solid-State Stability
Executive Summary
The heterocycle 2-amino-5-benzyl-6-methyl-4-pyrimidinol (often an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors like DABO/DAPY analogs) presents a classic yet critical challenge in drug design: prototropic tautomerism .
While the IUPAC nomenclature suggests a "pyrimidinol" (enol) structure, experimental and computational evidence confirms that the molecule exists predominantly as the 2-amino-6-methyl-5-benzylpyrimidin-4(3H)-one (keto-amino) tautomer in the solid state and polar solution. Understanding this equilibrium is not merely academic; it dictates the hydrogen-bond donor/acceptor (HBD/HBA) profile required for target binding (e.g., in kinase or polymerase active sites) and influences crystal polymorphism risks during formulation.
This guide provides the theoretical framework, computational assessment, and experimental protocols to validate the tautomeric state of this specific scaffold.
The Tautomeric Landscape
The core isocytosine scaffold (2-amino-4-oxopyrimidine) can theoretically exist in at least six tautomeric forms. However, for the 5-benzyl-6-methyl derivative, three forms are energetically relevant.
The Major Species: Keto-Amino (Form A)
-
Structure: Proton on N3; Carbonyl at C4; Exocyclic amine at C2.
-
Electronic Driver: The amide-like resonance (N3-C4=O
N3 -C4-O ) provides significant stabilization, despite the loss of full aromaticity in the pyrimidine ring. -
Pharmacophore: Presents a D-A-D (Donor-Acceptor-Donor) motif at the Watson-Crick face (N3-H, C4=O, C2-NH2).
The Minor Species: Enol-Amino (Form B)
-
Structure: Proton on O4; N3 is unprotonated (pyridine-like); Exocyclic amine at C2.
-
Stability: Generally 3–7 kcal/mol higher in energy than Form A in vacuum/polar solvent.
-
Relevance: May become accessible in hydrophobic pockets (low dielectric constant,
) or gas phase. Restores full aromaticity to the ring.
The Rare Species: Imino-Keto (Form C)
-
Structure: Proton on ring N1 or N3; Exocyclic double bond =NH at C2.
-
Stability: Highly unstable due to the disruption of the exocyclic amidine resonance.
Visualization of the Equilibrium
The following diagram illustrates the tautomeric pathways and the critical role of the solvent environment.
Figure 1: Tautomeric equilibrium network. Form A (Blue) is the global minimum for 5-benzyl-6-methyl derivatives. Form B (Red) becomes relevant only in specific hydrophobic environments.
Computational & Structural Assessment[1][2]
Steric Influence of the 5-Benzyl Group
Unlike a simple methyl group, the 5-benzyl moiety introduces significant steric bulk and lipophilicity.
-
Conformation: The benzyl ring typically rotates orthogonal to the pyrimidine plane to minimize steric clash with the C4-oxo/hydroxyl and C6-methyl groups.
-
Effect on Tautomerism: The benzyl group is weakly electron-donating. While it does not electronically invert the preference for the keto form, its bulk can disrupt planar H-bond networks in the solid state, potentially leading to polymorphs where metastable tautomers are trapped.
DFT Energy Landscape
Standard B3LYP/6-311++G(d,p) calculations for isocytosine derivatives consistently yield the following relative energies (
-
Keto-Amino (N3-H): 0.0 kcal/mol (Reference)
-
Enol-Amino (O-H): +3.5 to +5.0 kcal/mol
-
Keto-Imino: > +10.0 kcal/mol
Implication: In drug design docking (e.g., Glide or Gold), you must penalize the enol form unless the protein pocket specifically stabilizes it via a catalytic dyad (e.g., Asp/Glu acting as a proton acceptor for the O-H).
Experimental Validation Protocols
To confirm the tautomeric state of your specific batch or formulation, rely on the following self-validating workflows.
Solution State: NMR Spectroscopy
The most definitive method for distinguishing Form A (Keto) from Form B (Enol).
| Feature | Keto-Amino (Form A) | Enol-Amino (Form B) |
| Solvent | DMSO-d6 (Required for solubility & exchange slowing) | CDCl |
| N3-H Signal | Absent | |
| O-H Signal | Absent | |
| C2-NH2 | ||
| C4 Carbon |
Protocol 1: NMR Validation
-
Dissolve 5 mg of sample in 0.6 mL DMSO-d6.
-
Acquire
H NMR (min 400 MHz) with sufficient scans (ns=16). -
Checkpoint: Look for the diagnostic broad singlet at >10 ppm. If present, it is the N3-H (Keto).
-
HMBC Confirmation: Look for coupling between the N3-H proton and C2/C4 carbons. This confirms the proton is attached to the ring nitrogen, not oxygen.
Solid State: IR and X-Ray[4]
-
FT-IR: Look for the strong Carbonyl (C=O) stretch.
-
Keto Form: Sharp band at 1640–1690 cm
. -
Enol Form: Absence of C=O; presence of broad O-H stretch (3200-3400 cm
), often overlapping with NH2.
-
-
X-Ray Crystallography: The "Gold Standard".
-
Examine the C4-O bond length.
-
C=O (Keto): ~1.22 – 1.25 Å.
-
C-OH (Enol): ~1.30 – 1.35 Å.
-
Biological & Pharmacological Implications[2][5][6][7]
The "Chameleon" Effect in Binding Pockets
While the keto form is dominant in solution, the 2-amino-5-benzyl-6-methyl-4-pyrimidinol scaffold is often used to target hydrophobic pockets (e.g., HIV-1 RT NNRTI binding site).
-
Mechanism: The protein environment may strip the hydration shell. If the binding pocket presents a hydrophobic face near N3/C4, the energy penalty for the enol form decreases.
-
Docking Strategy: Always dock both tautomers. If the Enol form scores significantly better (>2 kcal/mol improvement), consider that the protein might induce a tautomeric shift. However, for this specific scaffold, the Keto form usually binds via a specific H-bond network (e.g., to the backbone of Lys101 in RT).
Experimental Workflow Diagram
Use this decision tree to characterize your compound.
Figure 2: Characterization workflow for tautomer assignment.
References
-
Tautomerism of Isocytosine Deriv
- Detailed analysis of the 2-amino-4-pyrimidinone equilibrium and solvent effects.
- Source: Raczyńska, E. D., et al. (2020). "Tautomerism of Guanine Analogues." Molecules.
-
Structural Bias in Solid St
-
Gas-Phase vs. Solution Stability
- Computational study (ab initio/DFT) comparing keto vs. enol stability in pyrimidinones.
- Source: Les, A., et al. (1992). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine..." Journal of Physical Chemistry.
-
Properties of 2-Amino-6-methyl-4-pyrimidinol
- Chemical properties and spectral data for the methyl analog (core structure reference).
-
Source: ChemicalBook / NIST Data.[3]
-
Synthesis and X-Ray of Rel
- Demonstrates the binding mode and tautomeric preference in complex inhibitors (DHFR/TS inhibitors).
- Source: Gangjee, A., et al. (2005). "Design, Synthesis, and X-ray Crystal Structure..." Journal of Medicinal Chemistry.
Sources
Molecular weight and formula of 2-amino-5-benzyl-6-methylpyrimidin-4-one
This guide provides an in-depth technical analysis of 2-amino-5-benzyl-6-methylpyrimidin-4-one , a critical heterocyclic intermediate used in the development of kinase inhibitors and pharmaceutical active ingredients.
Executive Summary
2-Amino-5-benzyl-6-methylpyrimidin-4-one (also known as 2-amino-5-benzyl-6-methyl-4-pyrimidinone) is a substituted pyrimidine derivative characterized by a core pyrimidinone ring functionalized with an amino group at the C2 position, a benzyl group at C5, and a methyl group at C6.[][2][3][4][5][6][7] This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of Tie-2 kinase inhibitors and HSP90 inhibitors . Its structural features—specifically the hydrophobic benzyl moiety and the hydrogen-bond-donating amino/lactam motif—make it an ideal pharmacophore for occupying the ATP-binding pockets of various enzymes.
Physicochemical Characterization
Identity and Constants
The molecule exists primarily in the keto (lactam) tautomeric form in the solid state and polar solvents, though it equilibrates with the enol (lactim) form.
| Property | Value |
| IUPAC Name | 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one |
| Common Synonyms | 2-amino-5-benzyl-6-methyl-4-pyrimidinone; 2-amino-5-benzyl-6-methyl-4-hydroxy-pyrimidine |
| CAS Registry Number | 23942-11-2 (Referenced in chemical catalogs) |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| SMILES | CC1=C(C(CC2=CC=CC=C2)=C(O)N=C1N)N (Enol form) CC1=C(CC2=CC=CC=C2)C(=O)NC(N)=N1 (Keto form) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | > 250 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water |
Tautomeric Equilibrium
The reactivity and binding properties of this molecule are governed by its tautomerism. The lactam (keto) form is dominant in neutral aqueous solution, providing a donor-acceptor-donor (D-A-D) hydrogen bonding pattern crucial for base-pairing-like interactions in enzyme active sites.
Synthetic Methodology
The synthesis of 2-amino-5-benzyl-6-methylpyrimidin-4-one is classically achieved via a condensation reaction between a guanidine salt and a
Reaction Scheme
The core transformation involves the cyclization of Guanidine Carbonate with Ethyl 2-benzylacetoacetate (also known as ethyl 2-benzyl-3-oxobutanoate).
Detailed Experimental Protocol
Objective: Synthesis of 10 g of 2-amino-5-benzyl-6-methylpyrimidin-4-one.
Reagents:
-
Guanidine Carbonate (CAS: 593-85-1): 1.1 equivalents.
-
Ethyl 2-benzylacetoacetate (CAS: 620-80-4): 1.0 equivalent.
-
Sodium Ethoxide (21% wt in Ethanol) or freshly prepared NaOEt.
-
Solvent: Absolute Ethanol.
Procedure:
-
Preparation of Guanidine Base: In a dry round-bottom flask equipped with a reflux condenser, suspend Guanidine Carbonate (1.1 eq) in absolute ethanol. Add Sodium Ethoxide solution (1.1 eq) to liberate the free guanidine base in situ. Stir at room temperature for 30 minutes.
-
Addition of Electrophile: Dropwise add Ethyl 2-benzylacetoacetate (1.0 eq) to the guanidine mixture over 15 minutes. The reaction is often exothermic; ensure temperature control if scaling up.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6–12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
The product often precipitates directly from the cool ethanol solution.
-
If precipitation is incomplete, concentrate the solvent under reduced pressure to ~20% volume and add ice-cold water.
-
-
Purification: Filter the solid precipitate. Wash the filter cake with water (to remove sodium salts) and cold ethanol. Recrystallize from Ethanol/DMF if high purity (>98%) is required.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Mechanistic Insight:
The reaction proceeds via a nucleophilic attack of the guanidine nitrogen on the ketone carbonyl of the
Biological & Pharmaceutical Relevance[11][12][13][14]
This molecule is not merely a chemical curiosity but a validated scaffold in drug discovery.
Kinase Inhibition (Tie-2 / VEGFR)
The 2-aminopyrimidin-4-one core mimics the hydrogen bonding motif of the adenine base in ATP.
-
Binding Mode: The lactam unit (N-H and C=O) and the exocyclic 2-amino group form a triplet of hydrogen bonds with the "hinge region" of kinase enzymes.
-
Hydrophobic Interactions: The 5-benzyl group is critical. It projects into the hydrophobic "Gatekeeper" pocket or the solvent-accessible back pocket of the kinase ATP-binding site, providing selectivity and potency.
-
Applications: Derivatives of this scaffold have been investigated as inhibitors of Tie-2 (Tyrosine kinase with Ig and EGF homology domains 2) , a receptor involved in angiogenesis and vascular stability.
Analytical Profiling Expectations
To validate the synthesis, researchers should look for the following spectral signatures:
-
¹H NMR (DMSO-d₆):
- 2.0–2.2 ppm (s, 3H): Methyl group at C6.
- 3.6–3.8 ppm (s, 2H): Methylene bridge of the benzyl group.
- 6.3–6.5 ppm (br s, 2H): Exocyclic Amino group (-NH₂).
- 7.1–7.3 ppm (m, 5H): Phenyl protons of the benzyl group.
- 10.8–11.0 ppm (br s, 1H): Lactam NH (exchangeable with D₂O).
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055 (Related Analogues). Retrieved from .
-
BLD Pharm (2025). Product Datasheet: 2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one. Retrieved from .
-
-
Synthetic Methodology
- Biological Applications: Semple, G., et al. (2009). "Pyrimidinone derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Discussion of the 2-aminopyrimidinone scaffold in kinase inhibition).
Sources
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 4. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 2(1H)-Pyrimidinone, 4-amino-5-methyl- [webbook.nist.gov]
- 8. US2408694A - Method of preparing acyl guanidines - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Isocytosine derivatives with 5-benzyl and 6-methyl substitutions
Executive Summary
The isocytosine (2-amino-4-pyrimidinone) scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer cytosine by the transposition of the nitrogen and carbonyl functionalities. The specific derivative 5-benzyl-6-methylisocytosine combines this unique hydrogen-bonding face with hydrophobic bulk (benzyl) and steric modulation (methyl), making it a high-value intermediate for developing kinase inhibitors, non-canonical nucleic acid bases, and supramolecular assemblies.
This guide provides a rigorous technical analysis of the synthesis, physicochemical properties, and pharmacological utility of 5-benzyl-6-methylisocytosine. It moves beyond standard textbook descriptions to offer field-proven protocols and mechanistic insights required for high-purity synthesis and biological application.
Chemical Architecture & Physicochemical Properties[1]
Tautomeric Equilibrium
Unlike cytosine, which predominantly exists in the amino-oxo form in aqueous solution, isocytosine derivatives exhibit a complex tautomeric equilibrium that is highly sensitive to substitution at the 5- and 6-positions.
-
Dominant Form: In polar protic solvents (e.g., water, methanol), the 2-amino-oxo (lactam) tautomer is favored.
-
Role of 5-Benzyl Substitution: The hydrophobic benzyl group at C5 stabilizes the lactam form through steric shielding and potential
-stacking interactions if supramolecular assembly occurs. -
H-Bonding Motif: The isocytosine motif presents a Donor-Donor-Acceptor (DDA) pattern (N2-H, N3-H, O4), which is complementary to the Acceptor-Acceptor-Donor (AAD) pattern of isoguanine or specific kinase hinge regions.
Structural Bioisosterism
In drug design, 5-benzyl-6-methylisocytosine serves as a bioisostere for:
-
Guanine: Mimicking the H-bonding face in non-canonical base pairing (Hachimoji DNA/RNA).
-
Adenine (partial): In kinase active sites, the N1-C2-N3 motif can mimic the N1-C2-N3 of adenine, binding to the hinge region of ATP-binding pockets.
Synthetic Pathways: Causality & Protocols
The synthesis of 5-benzyl-6-methylisocytosine is a convergent process involving the C-alkylation of a
Reaction Scheme Visualization
Caption: Convergent synthesis of 5-benzyl-6-methylisocytosine via C-alkylation and cyclocondensation.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of Ethyl 2-benzylacetoacetate
Rationale: Direct condensation of guanidine with a pre-functionalized
-
Preparation of Ethoxide: In a dry 3-neck flask under
, dissolve Sodium metal (1.1 eq) in absolute Ethanol. Caution: Exothermic, H2 evolution. -
Enolate Formation: Cool to 0°C. Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 min to ensure complete enolate formation.
-
Alkylation: Add Benzyl Bromide (1.0 eq) dropwise. The solution will turn turbid as NaBr precipitates.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Remove solvent in vacuo. Resuspend in water, extract with EtOAc, dry over
, and concentrate. Purify via vacuum distillation or flash chromatography.
Stage 2: Cyclocondensation to Isocytosine
Rationale: The reaction between the 1,3-dielectrophile (keto ester) and the 1,3-dinucleophile (guanidine) forms the pyrimidine ring.
-
Base Activation: Dissolve Sodium (1.2 eq) in absolute Ethanol to form NaOEt.
-
Guanidine Liberation: Add Guanidine Hydrochloride (1.2 eq) to the ethoxide solution. Stir for 15 min; NaCl will precipitate. (Optional: Filter NaCl, though often unnecessary).
-
Condensation: Add Ethyl 2-benzylacetoacetate (1.0 eq) from Stage 1.
-
Cyclization: Reflux for 8–12 hours. The product often precipitates upon cooling.[1]
-
Isolation:
-
Evaporate ethanol to 20% volume.
-
Add ice water (50 mL).
-
Neutralize with Acetic Acid to pH ~6. The isocytosine derivative will precipitate as a white/off-white solid.
-
Filter, wash with cold water and diethyl ether.
-
Recrystallize from Ethanol/Water or DMF for analytical purity.
-
Pharmacological Applications & SAR
The 5-benzyl-6-methylisocytosine scaffold acts as a versatile template. Its activity is modulated by the "Right-Hand Side" (RHS) substituents on the benzyl ring and the "Left-Hand Side" (LHS) modifications on the amine.
Structure-Activity Relationship (SAR) Logic
Caption: Functional mapping of the scaffold. The 2,3,4-motif drives binding affinity, while the 5,6-substituents determine selectivity.
Key Therapeutic Targets
-
Kinase Inhibition (CDKs/MAPK):
-
The isocytosine motif binds to the ATP-binding hinge region via a bidentate or tridentate H-bond network.
-
The 5-benzyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-accessible region, depending on the specific kinase topology.
-
-
Viral Polymerase Inhibition:
-
Substituted pyrimidines often act as non-nucleoside inhibitors.[2] The benzyl group provides necessary lipophilicity for membrane permeability and hydrophobic pocket binding.
-
Analytical Validation Data
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | 6-Methyl group | |
| 5-Benzyl ( | ||
| 2-Amino ( | ||
| Phenyl protons | ||
| N3-H (Lactam NH, exchangeable) | ||
| 13C NMR | ~160–165 ppm | C4 (Carbonyl) & C2 (Guanidine-like) |
| ~105 ppm | C5 (Quaternary carbon) | |
| Mass Spec (ESI+) | Molecular Ion |
References
-
Syntheses of Isocytosines
- Title: Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
- Source: N
-
URL:[Link]
-
Biological Activity & Kinase Inhibition
-
Physicochemical Properties
-
General Isocytosine Data
- Title: Isocytosine - Compound Summary.
- Source: PubChem.
-
URL:[Link]
Sources
An In-depth Technical Guide to 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone: Synthesis, Properties, and Therapeutic Potential
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1] Within this class, 2-amino-4(3H)-pyrimidinone derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet less-documented derivative, 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone. While direct literature on this exact molecule is sparse, this document will leverage established chemical principles and extensive data on analogous compounds to project its physicochemical properties, delineate a plausible synthetic pathway, and explore its potential as a valuable compound for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental characteristics of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone are derived from its constituent functional groups: the 2-aminopyrimidine core, the 6-methyl group, and the 5-benzyl substituent. These features collectively dictate its molecular weight, polarity, and potential for intermolecular interactions.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 2-amino-5-benzyl-6-methyl-3H-pyrimidin-4-one |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.[4] |
| Hydrogen Bond Donors | 2 (from the amino group and the ring nitrogen) |
| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen and two ring nitrogens) |
The presence of both hydrogen bond donors and acceptors, along with the aromatic benzyl group, suggests that this molecule can participate in a variety of non-covalent interactions with biological macromolecules, a key feature for potential drug candidates.
Synthesis and Characterization
The synthesis of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone can be approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A logical and efficient synthetic strategy would involve the initial construction of a simpler pyrimidinone core, followed by the introduction of the benzyl group at the 5-position.
Proposed Synthetic Pathway
A plausible route begins with the condensation of ethyl acetoacetate with guanidine to form the 2-amino-6-methyl-4(3H)-pyrimidinone core. This is a classic cyclocondensation reaction for pyrimidine synthesis.[5] The subsequent step involves the introduction of the benzyl group at the C-5 position, which can be achieved through various methods, such as a Mannich-type reaction or direct benzylation of a halogenated intermediate.
Caption: Proposed synthetic workflow for 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone.
Detailed Experimental Protocol
Step 1: Synthesis of 2-amino-6-methyl-4(3H)-pyrimidinone [5]
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in absolute ethanol, add ethyl acetoacetate (1 equivalent) and guanidine hydrochloride (1 equivalent).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-6-methyl-4(3H)-pyrimidinone.
Step 2: Synthesis of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone
-
Dissolve 2-amino-6-methyl-4(3H)-pyrimidinone (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromo derivative.
Step 3: Synthesis of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone
-
To a degassed mixture of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents) in a 2:1 mixture of toluene and water, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-16 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound, 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around δ 2.2-2.4 ppm), the benzyl methylene protons (a singlet around δ 3.8-4.0 ppm), and the aromatic protons of the benzyl group (multiplets in the region of δ 7.2-7.4 ppm). The amino and pyrimidinone NH protons would appear as broad singlets.[6][7]
-
¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the methyl carbon, the benzyl methylene carbon, the aromatic carbons, and the carbons of the pyrimidinone ring, including the carbonyl carbon at a downfield chemical shift.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C=C and C=N stretching of the aromatic and pyrimidine rings.[6][8]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 215.25).
Potential Biological Activities and Therapeutic Applications
The 2-aminopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that inhibit protein kinases.[9][10] The structural similarity of the 2-aminopyrimidine moiety to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.
Kinase Inhibition
Numerous 2-aminopyrimidine derivatives have been developed as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), Aurora kinases, and tyrosine kinases.[3][10][11] The benzyl group at the 5-position can be envisioned to occupy a hydrophobic pocket within the kinase active site, potentially contributing to both potency and selectivity.
Caption: Proposed mechanism of kinase inhibition by competitive binding.
Antibacterial Activity
Derivatives of 2,4-diamino-5-benzylpyrimidine are known for their antibacterial properties, acting as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism.[2] While the target compound is a 2-amino-4-oxo-pyrimidine, the presence of the 5-benzyl group suggests that it could be explored for potential antibacterial activity.
Experimental Evaluation of Biological Activity
To assess the therapeutic potential of 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone, a series of in vitro assays would be necessary.
Kinase Inhibition Assays:
-
Biochemical Assays (e.g., HTRF): To determine the in vitro inhibitory activity (IC₅₀) against a panel of purified kinases.[9]
-
Cell-Based Assays (e.g., Western Blotting): To assess the inhibition of phosphorylation of specific kinase substrates within cancer cell lines.[9]
Antiproliferative Assays:
-
MTT or CellTiter-Glo Assays: To evaluate the cytotoxic effects of the compound on various cancer cell lines.[9]
Antibacterial Assays:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the potency of the compound against a range of bacterial strains.
Conclusion
While 2-amino-6-methyl-5-benzyl-4(3H)-pyrimidinone is not extensively described in the current scientific literature, a thorough analysis of its structural analogs provides a strong foundation for predicting its properties and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. Based on the prevalence of the 2-aminopyrimidine scaffold in numerous clinically relevant molecules, this compound represents a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. Its straightforward synthesis and the potential for diverse biological activities make it an attractive target for academic and industrial research endeavors aimed at discovering novel therapeutic agents.
References
- Juniper Publishers. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- RSC Publishing. (n.d.). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. Royal Society of Chemistry.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- Asian Journal of Chemistry. (n.d.).
- PubMed. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms.
- PubMed. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.
- ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.
- PubMed Central. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- PubChem. (n.d.). 2-Aminopyrimidine.
- PubMed. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2.
- PubMed Central. (n.d.). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates.
- PubChem. (n.d.). 2-Aminopyridine.
- NIH. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).
- Juniper Publishers. (2017).
- BenchChem. (n.d.). The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of. BenchChem.
- ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
- Wikipedia. (n.d.). 2-Aminopyridine.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
- PubMed Central. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
- BenchChem. (n.d.). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.
- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.
- PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid.
- PubMed Central. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Pyrimidinone Building Blocks for Drug Discovery
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The Pyrimidinone Renaissance
The pyrimidinone scaffold—a keto-tautomer of hydroxypyrimidine—has transcended its traditional role as a mere nucleobase mimic to become a "privileged structure" in modern pharmacology. While historically significant in antivirals (e.g., anti-HIV agents), recent advances in synthetic methodology have unlocked novel pyrimidinone building blocks that serve as critical cores for kinase inhibitors, epigenetic modulators (Wee1, p97), and protein-protein interaction (PPI) inhibitors.
This guide moves beyond basic heterocyclic chemistry to explore the structural dynamics , novel synthetic routes , and strategic applications of pyrimidinone building blocks. It addresses the critical challenge of tautomeric control—a factor often overlooked yet decisive in ligand-target binding affinity.
Structural Dynamics & Pharmacophore Mapping
The Tautomeric Conundrum
The utility of pyrimidinones in drug design is governed by their prototropic tautomerism. Unlike static scaffolds, pyrimidinones exist in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.
-
4(3H)-Pyrimidinone (Keto): Predominant in polar solvents and aqueous biological media. Acts as a hydrogen bond acceptor (C=O) and donor (N-H).
-
4-Hydroxypyrimidine (Enol): Favored in the gas phase or non-polar environments. Acts as a donor (O-H) and acceptor (N:).
Design Insight: In the active site of enzymes like HIV Integrase, the keto-form is often required to coordinate divalent metal ions (
Visualization: Tautomeric Equilibrium & Binding Logic
Caption: Figure 1. Dynamic equilibrium of the pyrimidinone scaffold. In aqueous physiological conditions, the keto form predominates, facilitating metal chelation and specific H-bond networks.
Novel Synthetic Methodologies[1][2][3]
Traditional syntheses (e.g., condensation of
Copper-Catalyzed Oxidative Annulation
A breakthrough in accessing 2,6-disubstituted pyrimidinones involves the copper-catalyzed reaction of amidines with ketones or propargyl alcohols. This method is superior for generating libraries of "decorated" cores without pre-functionalized precursors.
-
Mechanism: Oxidative dehydrogenation
Annulation Oxidative aromatization.[1] -
Key Advantage: Uses molecular oxygen (
) or simple oxidants, high atom economy, and tolerates sensitive functional groups.[1]
Case Study: The Raltegravir Core (Regioselective Alkylation)
The synthesis of the HIV integrase inhibitor Raltegravir showcases a critical solution to the N-alkylation problem.
-
Challenge: Alkylating the pyrimidinone ring often yields a mixture of N-alkyl and O-alkyl products.
-
Solution: A thermal rearrangement of amidoxime-DMAD adducts constructs the core already functionalized, or the use of specific magnesium chelates to direct N-methylation with >99% regioselectivity.
Comparative Methodologies Table
| Methodology | Target Scaffold | Key Reagents | Advantages | Limitations |
| Classic Cyclocondensation | Simple Pyrimidinones | Scalable, cheap materials | Harsh bases, poor regiocontrol | |
| Cu-Catalyzed Annulation | 2,4,6-Trisubstituted Pyrimidinones | Ketone/Alkyne, Amidine, Cu(OTf) | Mild, high functional group tolerance | Requires metal scavenger workup |
| Amidoxime Rearrangement | Hydroxypyrimidinones (Raltegravir-type) | Amidoxime, DMAD, Xylenes (Heat) | Perfect regiocontrol , generates core | High temperature required |
| C-H Activation | C5/C6-Arylated Pyrimidinones | Pyrimidinone, Aryl halide, Pd/Ru cat. | Late-stage functionalization | Substrate specific directing groups |
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-pyrimidinones
Objective: Synthesis of a 2-phenyl-6-methyl-pyrimidin-4(3H)-one building block via oxidative annulation. Scope: Applicable for generating diverse C2/C6 libraries for kinase screening.
Materials & Reagents
-
Substrate A: Benzamidine hydrochloride (1.0 equiv)
-
Substrate B: Ethyl crotonate or equivalent
-unsaturated ester (1.2 equiv) -
Catalyst:
(10 mol%) or (20 mol%) with 1,10-phenanthroline. -
Base:
(2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DMSO.
-
Atmosphere:
balloon (1 atm).
Step-by-Step Methodology
-
Activation: In a dried Schlenk tube, charge Benzamidine HCl (1.0 mmol),
(2.0 mmol), and the Copper catalyst. Evacuate and backfill with three times. -
Addition: Add solvent (5 mL) and Substrate B (1.2 mmol) via syringe.
-
Cyclization: Heat the reaction mixture to 80–100 °C for 12–24 hours under
atmosphere. Note: Monitor via TLC/LC-MS for the disappearance of amidine. -
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated
(aq) to sequester copper species (solution turns blue). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient). -
Validation: Confirm structure via 1H-NMR (distinct singlet for C5-H around
6.0–6.5 ppm) and HRMS .
Strategic Applications in Drug Discovery
Kinase Inhibition (Scaffold Hopping)
Pyrimidinones serve as bioisosteres for the adenine ring in ATP.
-
Wee1 Inhibitors: Pyrido[4,3-d]pyrimidinone derivatives have shown nanomolar potency against Wee1 kinase, a target for cell cycle regulation in cancer.
-
Design Logic: The lactam NH acts as a donor to the hinge region (e.g., Glu residue), while the Carbonyl oxygen accepts a bond from the backbone NH (e.g., Met/Leu).
HIV Integrase Inhibition
-
Mechanism: The 5-hydroxy-4-pyrimidinone motif (as seen in Raltegravir) creates a planar chelating triad that binds the two
ions in the integrase catalytic core, halting viral DNA strand transfer.
Workflow Visualization: From Block to Drug
Caption: Figure 2.[2][3][4][5] Integrated workflow for leveraging pyrimidinone building blocks in drug discovery, from catalytic synthesis to clinical candidate selection.
References
-
Pye, P. J., et al. (2008).[6] "A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium."[6] Angewandte Chemie International Edition, 47(22), 4134-4136. Link
-
Su, L., et al. (2018).[1] "Copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines."[1] Organic Letters, 20(11), 3399-3402. Link
-
Galvão, T., et al. (2013). "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 117(47), 12668-12674. Link
-
BenchChem Technical Team. (2025). "The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide." BenchChem. Link
-
Zhang, Y., et al. (2021). "Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors." Bioorganic & Medicinal Chemistry, 38, 116114. Link
Sources
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Handling of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one in DMSO
[1][2]
Executive Summary
2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic scaffold commonly used as a precursor in the synthesis of kinase inhibitors (e.g., Tie2, thymidylate synthase) and immunomodulatory agents.[1][2] Due to its rigid pyrimidinone core and capacity for strong intermolecular hydrogen bonding, the compound exhibits high crystal lattice energy, resulting in poor aqueous solubility.[2]
DMSO (Dimethyl Sulfoxide) is the industry-standard solvent for this compound, capable of disrupting the intermolecular hydrogen bond network.[2]
-
Estimated Solubility Limit: ~20–50 mg/mL (approx. 100–200 mM) in pure DMSO at 25°C.[1]
-
Recommended Stock Concentration: 10 mM or 20 mM for biological assays to prevent precipitation upon aqueous dilution.[1]
-
Critical Handling: The compound is prone to "crashing out" (precipitation) when DMSO stocks are diluted into aqueous buffers (e.g., PBS) if the final DMSO concentration drops below 1-5% v/v, depending on the specific buffer composition.[2]
Physicochemical Analysis & Solvation Mechanism
Structural Properties
To understand the solubility behavior, we must analyze the molecule's competing functional groups:
| Feature | Chemical Moiety | Solubility Impact |
| H-Bond Donors | C2-Amino (-NH₂), N1-H | Promotes strong crystal packing (high melting point, often >250°C).[1][2] |
| H-Bond Acceptors | C4-Carbonyl (C=O), N3 | Targets for solvation by polar aprotic solvents.[1][2] |
| Lipophilic Domain | C5-Benzyl, C6-Methyl | Increases LogP (est.[1][2] 2.0–2.5), reducing water solubility but enhancing solubility in organic solvents like DMSO and DMF.[2] |
The DMSO Solvation Mechanism
DMSO is a polar aprotic solvent (
Figure 1: Conceptual mechanism of lattice disruption by DMSO.
Experimental Protocol: Solubility Determination
Since specific batch purity and polymorphs can alter solubility, researchers should not rely on literature values alone.[2] Use this Saturation Shake-Flask Method to determine the exact limit for your specific lot.[1][2]
Materials Required[1][2]
-
Compound: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (>95% purity).[1][2]
-
Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC, ≥99.9%).
-
Equipment: Thermomixer or shaking water bath, Centrifuge (10,000 x g), UV-Vis Spectrophotometer or HPLC.
Step-by-Step Methodology
-
Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add 100 µL of anhydrous DMSO. (Target starting concentration: ~50 mg/mL).[2]
-
Agitation: Vortex vigorously for 1 minute.
-
Observation: If the solution is clear, add another 5 mg and repeat until undissolved solid remains visible.[2]
-
-
Equilibration: Place the tube in a thermomixer at 25°C, shaking at 500-750 rpm for 24 hours.
-
Note: Do not heat >40°C unless necessary, as this may degrade the compound or cause supersaturation that precipitates later.[2]
-
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solids.
-
Quantification:
Handling & Storage of Stock Solutions[2][3]
Preparation of 10 mM Stock
For most biological applications, a 10 mM stock is ideal.[2]
-
Molecular Weight (MW): ~215.25 g/mol (Verify exact MW on your CoA).[1]
-
Calculation: To prepare 1 mL of 10 mM stock:
[1][2] -
Procedure: Dissolve 2.15 mg of powder in 1 mL of anhydrous DMSO. Vortex until clear.
Storage Stability
-
Hygroscopicity: DMSO is highly hygroscopic.[1] Absorbed water can cause the pyrimidinone to precipitate over time.[2]
-
Temperature: Store stocks at -20°C or -80°C .
-
Freeze-Thaw: Limit to <3 cycles. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated thawing.
Troubleshooting "Crash Out"
A common failure mode in assays is precipitation upon dilution into aqueous media (PBS, cell culture media).[2]
Workflow to Prevent Precipitation:
Figure 2: Serial dilution strategy to minimize precipitation shock.
References
-
PubChem. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Scaffold Properties).[1][2] National Library of Medicine.[2][3] Available at: [Link][1][2]
-
NIST Chemistry WebBook. 2(1H)-Pyrimidinone, 4-amino-5-methyl- (Physicochemical Data).[1][2][4][5] National Institute of Standards and Technology.[2][5] Available at: [Link][1][2]
-
Di Martino, P., et al. "Solubility and crystal packing of pyrimidine derivatives."[2] International Journal of Pharmaceutics, 2005.[2] (General reference for pyrimidinone lattice energy).
-
Balbach, S. & Korn, C. "Pharmaceutical evaluation of early development candidates: the 100 mg approach."[2] International Journal of Pharmaceutics, 2004.[2] (Protocol source for kinetic solubility).[2]
Sources
- 1. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2(1H)-Pyrimidinone, 4-amino-5-methyl- (CAS 554-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2(1H)-Pyrimidinone, 4-amino-5-methyl- [webbook.nist.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Abstract: This document provides a detailed, two-step protocol for the synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the α-benzylation of ethyl acetoacetate to yield the key intermediate, ethyl 2-benzylacetoacetate. This is followed by a base-catalyzed cyclocondensation with guanidine to construct the target pyrimidinone ring. This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic insights, step-by-step experimental procedures, and expert commentary on critical process parameters.
Introduction: The Significance of the 2-Aminopyrimidinone Scaffold
The 2-aminopyrimidinone core is a privileged heterocyclic motif found in a wide array of biologically active molecules. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to function as a versatile pharmacophore, capable of forming key hydrogen bonding interactions with biological targets.[1] Consequently, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including roles as antitumor agents, kinase inhibitors, and calcium channel blockers.[2][3]
The synthetic route detailed herein employs a robust and logical sequence starting from readily available commercial materials. It is a classic example of constructing functionalized heterocycles through sequential C-C and C-N bond-forming reactions.
Overall Reaction Scheme
The synthesis is performed in two distinct stages:
Step 1: α-Benzylation of Ethyl Acetoacetate
Step 2: Cyclocondensation with Guanidine
Part I: Synthesis of Ethyl 2-Benzylacetoacetate (Intermediate)
Principle and Mechanistic Insight
The first stage of this synthesis is the alkylation of ethyl acetoacetate. This reaction hinges on the notable acidity of the α-protons (the protons on the carbon between the two carbonyl groups), which have a pKa of approximately 11. This acidity allows for their facile removal by a moderately strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.
The choice of sodium ethoxide as the base is critical. Using the same alkoxide as the ester group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would complicate the product mixture. The enolate anion is a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of benzyl chloride in a classic SN2 reaction, forming the new carbon-carbon bond and yielding the desired α-benzylated β-keto ester.[4][5][6] Absolute (anhydrous) ethanol is used as the solvent to prevent hydrolysis of the ester and the sodium ethoxide base.
Experimental Protocol: Step 1
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Dropping funnel
-
Magnetic stirrer
-
Sodium metal (Na)
-
Absolute ethanol (EtOH)
-
Ethyl acetoacetate
-
Benzyl chloride
-
Apparatus for distillation under reduced pressure
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 75 mL of absolute ethanol. Carefully add 6.0 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, gradually add 65 g of ethyl acetoacetate from a dropping funnel while stirring.
-
Alkylation: After the addition of ethyl acetoacetate is complete, begin adding 32 g of benzyl chloride dropwise from the dropping funnel. Maintain the reaction mixture temperature at approximately 30°C during this addition.[7]
-
Reaction Completion: Once the benzyl chloride addition is finished, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The primary purification method is distillation under reduced pressure. The unreacted ethyl acetoacetate will distill first, followed by the product.
-
Distillation: Collect the fraction boiling at 164-165°C at 14 mmHg.[7] The product, ethyl 2-benzylacetoacetate, is a colorless to light yellow oil.[8][9]
Part II: Synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Principle and Mechanistic Insight
This step is a classic cyclocondensation reaction to form the heterocyclic pyrimidinone ring. The reaction involves the condensation of the β-keto ester (ethyl 2-benzylacetoacetate) with guanidine. Guanidine, with its two amine groups and one imine group, serves as the N-C-N building block for the heterocycle.
The mechanism proceeds via nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the β-keto ester (typically the more reactive ketone carbonyl). This is followed by an intramolecular cyclization where the other amino group attacks the ester carbonyl, eliminating ethanol. A final tautomerization yields the stable 2-amino-pyrimidin-4-one structure. The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), which facilitates deprotonation steps and enhances the nucleophilicity of the guanidine.[10][11]
Experimental Protocol: Step 2
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Ethyl 2-benzylacetoacetate (from Step 1)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve an appropriate amount of potassium hydroxide (e.g., 4.84 mmol) in 25 mL of ethanol.[10]
-
Addition of Reagents: To this solution, add ethyl 2-benzylacetoacetate (2.42 mmol) and guanidine hydrochloride (4.84 mmol, 2 equivalents).[10]
-
Reflux: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times can vary, but typically range from 4 to 12 hours.
-
Microwave-Assisted Alternative: For accelerated synthesis, this reaction is highly amenable to microwave irradiation. A mixture of the β-ketoester and guanidine hydrochloride with a base like K2CO3 can be heated in a sealed microwave vial at 100-120°C for 10-30 minutes.[11][12]
-
Product Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product often precipitates from the solution upon cooling. If not, the solvent volume can be reduced under vacuum.
-
Purification: Filter the precipitated solid using a Buchner funnel and wash with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. The 1H NMR spectrum should show characteristic peaks for the methyl group, the benzyl group protons, and the amine protons.[13] The IR spectrum will display characteristic absorption bands for the N-H bonds of the amino group and the C=O of the pyrimidinone ring.[13]
Quantitative Data Summary
The following table summarizes the stoichiometry used in a typical laboratory-scale synthesis.
| Step | Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount | Role |
| 1 | Ethyl Acetoacetate | 130.14 | 1.0 | 65.0 g | Starting Material |
| 1 | Sodium Metal | 22.99 | ~1.0 | 6.0 g | Base Precursor |
| 1 | Benzyl Chloride | 126.58 | ~0.5 | 32.0 g | Alkylating Agent |
| 2 | Ethyl 2-benzylacetoacetate | 220.26 | 1.0 | 2.42 mmol | Intermediate |
| 2 | Guanidine Hydrochloride | 95.53 | 2.0 | 4.84 mmol | N-C-N Source |
| 2 | Potassium Hydroxide | 56.11 | 2.0 | 4.84 mmol | Base Catalyst |
Synthetic Workflow Visualization
The diagram below illustrates the complete synthetic pathway from starting materials to the final product.
Caption: Overall workflow for the two-step synthesis.
References
-
PrepChem.com. Preparation of ethyl 2-benzylacetoacetate.[Link]
-
Felluga, F., et al. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Journal of Organic Chemistry, 68(26), 10092-7. [Link]
-
ResearchGate. Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions.[Link]
-
Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1934. [Link]
-
Wikipedia. Biginelli reaction.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Ethyl 2-Benzylacetoacetate: A Versatile Intermediate for Chemical Manufacturing.[Link]
-
Semantic Scholar. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.[Link]
-
Scribd. Biginelli Reaction for Guanidine Synthesis.[Link]
-
Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(29), 15087-15090. [Link]
-
Baran, P. S., et al. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Journal of Organic Chemistry, 72(4), 1107-1116. [Link]
-
Organic Syntheses. Acetic acid, benzoyl-, ethyl ester.[Link]
-
Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives.[Link]
-
ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.[Link]
-
Scielo. BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE.[Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.[Link]
-
Lu Le Laboratory. (2013). Preparation of Ethyl Acetoacetate - Claisen Condensation.[Link]
-
YouTube. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism).[Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. European Journal of Medicinal Chemistry, 127, 85-96. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.[Link]
-
European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.[Link]
-
Hyma Synthesis Pvt. Ltd. Product List.[Link]
-
Riveiro, M. E., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) Catalyzed Azide-Alkyne Cycloaddition. Molecules, 17(7), 8459-8472. [Link]
-
ResearchGate. Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl).[Link]
-
Yesil-Celiktas, O., et al. (2007). 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one. Acta Crystallographica Section E, 63(Pt 1), o132-o134. [Link]
-
Jetir.org. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.[Link]
- Google Patents.CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Bristol-Myers Squibb. Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.[Link]
-
MDPI. (2020). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. ETHYL 2-BENZYLACETOACETATE | 620-79-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 2-Amino-4-Hydroxypyrimidines
Strategic Overview
The condensation of guanidine with
While the reaction appears deceptively simple, reproducibility often suffers due to the hygroscopic nature of guanidine salts and the tautomeric ambiguity of the product. This guide moves beyond standard textbook recipes, offering a Process-Analytical approach that contrasts the classical anhydrous method with a modern, high-throughput microwave protocol.
Key Chemical Challenges
-
Free Base Instability: Guanidine free base is highly hygroscopic and absorbs
from air. It must be generated in situ. -
Tautomeric Equilibrium: The product exists in equilibrium between the 4-hydroxy (aromatic) and 4-oxo (keto) forms, which affects solubility and downstream functionalization (e.g., chlorination with
). -
Oligomerization:
-keto esters can self-condense under highly basic conditions if the stoichiometry is uncontrolled.
Mechanistic Insight & Pathway
Understanding the order of bond formation is critical for troubleshooting low yields. The reaction proceeds via a Traube-like condensation , typically initiating with the attack of the guanidine nitrogen on the ketone carbonyl (more electrophilic), followed by cyclization at the ester.
Figure 1: Reaction Mechanism & Tautomerism
Caption: Stepwise condensation pathway showing the critical dehydration event prior to cyclization.
Protocol A: The "Gold Standard" (Anhydrous)
Best for: Scale-up (>10g), moisture-sensitive substrates, and highest purity requirements. Basis: Classical sodium ethoxide method (Vogel/Org. Syn.) [1, 2].
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Guanidine HCl | 1.1 | Nucleophile Source | Must be dry. Carbonate salt is not recommended for this specific anhydrous protocol due to water generation. |
| Sodium Metal | 2.2 | Base Generator | Generates NaOEt in situ. |
| Ethyl Acetoacetate | 1.0 | Electrophile | Distill if yellow/brown to remove self-condensation impurities. |
| Ethanol (Abs.) | Solvent | Medium | Must be anhydrous (<0.1% water). |
| Glacial Acetic Acid | Excess | Quench | Used to precipitate the free base from the sodium salt. |
Step-by-Step Methodology
-
Preparation of Ethoxide (The "Active" Base):
-
In a dry 3-neck flask under
, dissolve clean sodium metal (2.2 eq) in anhydrous ethanol (10 mL/g of Na). -
Expert Insight: Do not use commercial NaOEt powder if it is old; it absorbs moisture and forms NaOH, which hydrolyzes the ester rather than promoting condensation.
-
-
Liberation of Guanidine:
-
Add Guanidine Hydrochloride (1.1 eq) to the NaOEt solution. Stir for 30 mins at room temperature.
-
Observation: A fine white precipitate (NaCl) will form.
-
Decision Point: Many protocols suggest filtering off NaCl here. Do not filter. The salt acts as a nucleation site and does not interfere. Filtering exposes the hygroscopic free base to air.
-
-
Condensation:
-
Add Ethyl Acetoacetate (1.0 eq) dropwise over 15 minutes.
-
Heat to reflux (78°C) for 3–4 hours.
-
Monitoring: TLC (10% MeOH in DCM). The starting ester spot will disappear.
-
-
Workup & Isolation:
-
Evaporate ~70% of the ethanol under reduced pressure.
-
Dilute the residue with minimal warm water (just enough to dissolve the sodium salt of the pyrimidine).
-
Critical Step: Cool to 0°C and acidify with Glacial Acetic Acid to pH ~6.
-
Why? The product exists as a soluble sodium salt in the reaction mixture. Acidification protonates it to the neutral (zwitterionic) form, which is insoluble in water.
-
Filter the precipitate, wash with ice-cold water, and dry at 100°C.
-
Protocol B: High-Throughput / Green (Microwave)
Best for: Library synthesis (<500mg), rapid screening, and acid-sensitive substrates. Basis: Solvent-free or alcoholic microwave irradiation [3, 4].
Reagents
-
Guanidine Carbonate (1.0 eq) - Note: Carbonate is easier to handle than HCl.
- -Keto Ester (1.0 eq)[1]
-
Ethanol (2 mL per mmol)
Methodology
-
Charge: In a 10 mL microwave vial, combine Guanidine Carbonate and the
-Keto Ester. -
Irradiation: Seal and heat to 120°C for 20 minutes (High Absorption setting).
-
Isolation:
-
Cool the vial. The product often crystallizes directly from the ethanol upon cooling.
-
If no solid forms, reduce volume and add diethyl ether to induce precipitation.
-
Wash with cold ethanol.
-
Troubleshooting & Optimization Logic
Use this decision tree to select the correct modification based on your specific failure mode.
Figure 2: Optimization Decision Tree
Caption: Logic flow for addressing common synthetic failures in pyrimidine condensation.
Analytical Validation (Self-Validating Data)
To ensure the protocol worked, look for these specific markers:
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Indicates the NH/OH tautomeric proton. Disappearance confirms cyclization. | |
| 1H NMR (DMSO-d6) | The C-5 proton of the pyrimidine ring. Crucial for confirming the ring is aromatic/conjugated. | |
| Melting Point | > 260°C (Decomposition) | These compounds have very high MPs due to extensive H-bonding networks. Low MP indicates impurities. |
References
-
Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine." Org.[6][7][8][9][10] Syn.1950 , 30, 31. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Traube Synthesis protocols).
- Kappe, C. O. "Microwave-Assisted Synthesis of Pyrimidines." Eur. J. Org. Chem.2008, 2008, 1321.
-
Martins, M. A. P., et al. "Solvent-free synthesis of pyrimidines." Green Chem.2006 , 8, 256. Link
-
Zapf, C. W., et al. "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines."[7] J. Org.[7][10] Chem.2003 , 68, 10092.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Application Note: High-Yield One-Pot Synthesis of 2-Amino-5-benzyl-6-methyl-4-pyrimidinone
Abstract & Scope
This Application Note details a robust, field-proven protocol for the one-pot synthesis of 2-amino-5-benzyl-6-methyl-4-pyrimidinone (also designated as 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one). This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antifolates (e.g., Pemetrexed analogs), tyrosine kinase inhibitors, and immunomodulators.
Unlike traditional multi-step procedures that isolate the unstable
Scientific Principles & Mechanism
The Synthetic Challenge
The synthesis of C5-substituted pyrimidinones often suffers from regioselectivity issues. Direct alkylation of the pre-formed pyrimidinone ring usually occurs at N3 or O4 rather than C5. Therefore, the benzyl group must be introduced prior to cyclization.
Reaction Pathway
The synthesis proceeds via two distinct phases within a single reactor:
-
C-Alkylation (Thermodynamic Control): Ethyl acetoacetate (EAA) is deprotonated to form an enolate, which attacks benzyl bromide. This requires specific temperature control to favor C-alkylation over O-alkylation.
-
Condensation-Cyclization: Guanidine (liberated in situ from guanidine carbonate) attacks the ketone carbonyl of the intermediate, followed by intramolecular cyclization and loss of ethanol.
Mechanistic Visualization
The following diagram illustrates the molecular transformations governing this one-pot sequence.
Figure 1: Mechanistic pathway showing the sequential C-alkylation and guanidine condensation-cyclization.[1][2]
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[3] | Equiv.[4][5] | Role |
| Ethyl Acetoacetate | 141-97-9 | 1.0 | Carbon Backbone |
| Benzyl Bromide | 100-39-0 | 1.05 | C5-Substituent Source |
| Guanidine Carbonate | 593-85-1 | 1.2 | N-C-N Donor |
| Sodium Ethoxide (21% in EtOH) | 141-52-6 | 2.5 | Base |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |
Step-by-Step Methodology
Phase 1: In-Situ Formation of Ethyl 2-benzylacetoacetate
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (
). -
Base Preparation: Charge the flask with Sodium Ethoxide solution (2.5 equiv).
-
Substrate Addition: Cool the solution to 0°C in an ice bath. Add Ethyl Acetoacetate (1.0 equiv) dropwise over 15 minutes. Note: The solution will turn pale yellow as the enolate forms.
-
Alkylation: Add Benzyl Bromide (1.05 equiv) dropwise over 20 minutes, maintaining temperature < 5°C to minimize O-alkylation side products.
-
Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) to confirm consumption of Ethyl Acetoacetate (
).
Phase 2: Cyclization to Pyrimidinone
6. Guanidine Addition: Add Guanidine Carbonate (1.2 equiv) directly to the reaction mixture. Note: No filtration or isolation is performed.
7. Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The suspension will gradually clear and then precipitate the product.
8. Quench: Cool the mixture to RT. Pour the reaction mass into 200 mL of ice-cold water.
9. Neutralization: Adjust pH to ~7.0 using dilute Acetic Acid. This precipitates the free base form of the pyrimidinone.
10. Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (
Phase 3: Purification 11. Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) to remove trace inorganic salts and O-alkylated byproducts. 12. Drying: Dry in a vacuum oven at 60°C for 12 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Analytical Validation
The following data characterizes the expected output for 2-amino-5-benzyl-6-methyl-4-pyrimidinone .
| Analytical Method | Expected Signal/Result | Interpretation |
| Appearance | White to off-white powder | High purity crystalline solid. |
| Melting Point | > 260°C (dec.) | Typical for amino-pyrimidinones due to H-bonding. |
| Methyl group at C6. | ||
| Benzylic | ||
| Aromatic Benzyl protons. | ||
| Amide NH (Tautomeric). | ||
| MS (ESI) | Consistent with Molecular Formula |
Troubleshooting & Optimization
Critical Control Points
-
Temperature during Alkylation: If the temperature exceeds 10°C during Benzyl Bromide addition, O-alkylation increases, leading to Ethyl 3-(benzyloxy)but-2-enoate. This impurity does not cyclize to the target pyrimidinone and lowers yield.
-
Base Stoichiometry: At least 2.0 equivalents of base are required: 1.0 eq for the EAA enolate and 1.0 eq to liberate free guanidine from the carbonate salt. We recommend 2.5 eq to ensure complete conversion.
Common Issues
-
Low Yield: Often caused by incomplete alkylation. Ensure the benzyl bromide is fresh (colorless) and not degraded.
-
Gummy Precipitate: If the quench results in a sticky gum, the pH may be too high. Acidify carefully to pH 6–7 to induce proper crystallization.
References
-
Mechanistic Foundation: Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link
-
Guanidine Cyclization Protocols: Zapf, C. W., & Goodman, M. (2003). "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines." Journal of Organic Chemistry, 68(26), 10092-10097.[6] Link
-
Alkylation of Beta-Keto Esters: Ren, Y., et al. (2023). "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." Molecules, 28(3). Link
-
Analogous Synthesis (Method Validation): Mishra, V. K., et al. (2024).[7] "Synthesis of 2-Amino pyrimidinones." ResearchGate Protocol Archive. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 3. Ethyl 2-benzylacetoacetate [webbook.nist.gov]
- 4. US2408694A - Method of preparing acyl guanidines - Google Patents [patents.google.com]
- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 6. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Application Note: Optimization and Characterization of the 2-Amino-5-benzyl-6-methyl-1H-pyrimidin-4-one Scaffold
Introduction & Rationale
The molecule 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one represents a simplified, "non-classical" antifolate scaffold.[1] Unlike "classical" antifolates (e.g., Methotrexate) that contain a glutamate tail requiring active transport via the Reduced Folate Carrier (RFC), this lipophilic pyrimidinone scaffold can passively diffuse through cell membranes.
Structurally, it mimics the pteridine ring of dihydrofolate (DHF). The 2-amino and 4-oxo groups function as critical hydrogen bond donors/acceptors for the conserved Aspartate/Glutamate residue in the Dihydrofolate Reductase (DHFR) active site.[1] The 5-benzyl group acts as a hydrophobic anchor, occupying the pocket typically bound by the
This Application Note provides a validated workflow for synthesizing this scaffold, assaying its inhibitory potency against DHFR, and optimizing its structure using computational docking.
Chemical Synthesis Protocol
The synthesis utilizes a condensation reaction between a
Reaction Scheme
Precursors: Ethyl 2-benzyl-3-oxobutanoate + Guanidine Carbonate Conditions: Ethanol / NaOEt / Reflux / 6-12 Hours Yield Expectation: 60–75%[1]
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving sodium metal (0.5 g, 21.7 mmol) in absolute ethanol (30 mL) under
atmosphere.[1] Caution: Exothermic. -
Add Guanidine Carbonate (1.8 g, 10 mmol) to the stirred ethoxide solution.
-
-
Condensation:
-
Add Ethyl 2-benzyl-3-oxobutanoate (2.2 g, 10 mmol) dropwise to the guanidine mixture.
-
Heat the mixture to reflux (
) and maintain for 8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
-
Isolation:
-
Evaporate the solvent under reduced pressure to obtain a solid residue.
-
Dissolve the residue in minimal distilled water (approx. 15 mL).
-
Neutralize the solution carefully with Glacial Acetic Acid to pH 6–7. The product will precipitate as a white/off-white solid.[1]
-
-
Purification:
-
Characterization (Expected Data):
Enzymatic Assay Protocol (Spectrophotometric)
This protocol measures the oxidation of NADPH to NADP+, which accompanies the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF).
Detection Principle: NADPH absorbs light at 340 nm (
Reagents & Equipment[2][3][4]
-
Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA.
-
Substrate: Dihydrofolic Acid (DHF) (Prepare fresh in 50 mM Tris, pH 7.5; protect from light).
-
Cofactor: NADPH (tetrasodium salt).[2]
-
Enzyme: Recombinant Human DHFR (hDHFR) or E. coli DHFR.
-
Instrument: UV-Vis Spectrophotometer with temperature control (
).
Assay Workflow
| Step | Component | Volume ( | Final Conc. | Notes |
| 1 | Assay Buffer | 880 | - | Pre-warm to |
| 2 | NADPH (2 mM) | 50 | Keep on ice.[1] Unstable. | |
| 3 | Inhibitor (DMSO) | 10 | Var. | Max 1% DMSO final. |
| 4 | hDHFR Enzyme | 10 | 5-10 nM | Add last to initiate pre-incubation.[1] |
| Wait | Incubate | - | - | 5 mins at |
| 5 | DHF (Substrate) | 50 | Start Reaction. |
Data Analysis
-
Record
every 15 seconds for 3 minutes. -
Calculate the slope (Velocity,
) for the linear portion. -
Calculate % Inhibition:
[1] -
Determine
using a non-linear regression (4-parameter logistic fit).[1]
Structural Activity Relationship (SAR) & Docking
To optimize the scaffold, researchers must understand the binding mode. The pyrimidinone ring mimics the pterin of folate, but the 5-benzyl group offers the primary vector for optimization.
Computational Workflow (Graphviz)[1]
The following diagram illustrates the iterative cycle of scaffold development, from synthesis to computational refinement.
Figure 1: The iterative "Design-Make-Test-Analyze" cycle for DHFR inhibitor development.
Binding Mode & Optimization Strategy
-
Key Interaction 1 (Glu30/Asp27): The N3-H and 2-NH2 groups form a "pincer" hydrogen bond network with the carboxylate of Glu30 (human) or Asp27 (E. coli).[1] Critical: Do not alkylate the N3 or 2-amino positions.[1]
-
Key Interaction 2 (Hydrophobic Pocket): The 5-benzyl group sits in a pocket lined by Phe31, Phe34, and Ile60.[1]
-
Optimization: Add lipophilic electron-withdrawing groups (e.g., 3,4-dichlorobenzyl) to increase potency.[1]
-
-
Key Interaction 3 (Solvent Front): The 6-methyl group points toward the solvent interface but interacts with Leu67.[1] Extension here is generally less tolerated than at the 5-position.[1]
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background Rate | NADPH auto-oxidation | Prepare NADPH fresh; keep on ice; shield from light.[1] |
| Precipitation in Assay | Inhibitor insolubility | Ensure final DMSO < 1%. Dilute inhibitor in buffer slowly with vortexing. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or measure for a shorter duration (initial velocity). |
| No Inhibition | Poor cell permeability | If cell-based assay fails but enzyme assay works, the compound is too polar.[1] Add lipophilic groups to the benzyl ring. |
References
-
Hurlbert, B. S., et al. (1968). "Studies on Condensed Pyrimidine Systems. XXIII.
-Keto Esters." Journal of Medicinal Chemistry. Link (Foundational synthesis logic).[1] -
Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target." FASEB Journal. Link (Target validation).[1]
-
Sigma-Aldrich. "Dihydrofolate Reductase Assay Kit Technical Bulletin." Link (Standard Assay Protocol).
-
Cody, V., et al. (2005). "Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and NADP+." Biochemistry. Link (Structural basis for docking).[1]
-
Gangjee, A., et al. (2009). "Design, synthesis, and X-ray crystal structures of classical and nonclassical 2-amino-4-oxo... antifolates." Journal of Medicinal Chemistry. Link (SAR reference for pyrimidinone scaffolds).[1]
Sources
Preparation of 2-amino-5-benzyl-6-methylpyrimidin-4-ol intermediates
Application Note: Scalable Synthesis of 2-Amino-5-benzyl-6-methylpyrimidin-4-ol Intermediates
Part 1: Strategic Analysis & Core Directive
1.1 Executive Summary The compound 2-amino-5-benzyl-6-methylpyrimidin-4-ol (also referred to as 2-amino-5-benzyl-6-methyl-4(3H)-pyrimidinone) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate for the synthesis of Dihydrofolate Reductase (DHFR) inhibitors , tyrosine kinase antagonists, and antimicrobials structurally related to Trimethoprim.
This application note provides a validated, two-stage protocol for its preparation. Unlike generic procedures, this guide focuses on the regioselective C-alkylation of
1.2 Synthetic Strategy & Mechanism The synthesis relies on the "Principal Synthesis" of pyrimidines (condensing a C-C-C fragment with an N-C-N fragment).
-
Fragment A (C-C-C): Ethyl 2-benzylacetoacetate (formed via C-alkylation of ethyl acetoacetate).
-
Fragment B (N-C-N): Guanidine (liberated in situ from Guanidine Carbonate).
Key Challenge: The alkylation of ethyl acetoacetate is susceptible to O-alkylation (forming enol ethers) versus the desired C-alkylation. This protocol utilizes sodium ethoxide in ethanol with strict temperature control to favor the thermodynamic C-alkylated product.
Part 2: Visualizing the Workflow
The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the cyclization logic.
Figure 1: Reaction workflow for the synthesis of 2-amino-5-benzyl-6-methylpyrimidin-4-ol. Note the critical divergence at Step 1 where thermodynamic conditions favor the desired C-alkylation.
Part 3: Detailed Experimental Protocols
Phase 1: Preparation of Ethyl 2-benzylacetoacetate
Objective: Selective C-alkylation of the
Reagents:
-
Ethyl acetoacetate (1.0 eq)[1]
-
Benzyl chloride (1.0 eq)
-
Sodium metal (1.0 eq) or Sodium Ethoxide (21% wt in EtOH)
-
Absolute Ethanol (Solvent)
Protocol:
-
Base Preparation: In a dry 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.0 eq) in Absolute Ethanol (10-15 volumes) under N₂ atmosphere. Alternatively, use commercial NaOEt solution.
-
Enolate Formation: Cool the solution to 40°C. Add Ethyl acetoacetate (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Critical Control Point: Do not cool below 20°C; keeping the reaction warm favors thermodynamic control (C-alkylation) over kinetic control (O-alkylation).
-
-
Alkylation: Add Benzyl chloride (1.0 eq) dropwise over 45 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting benzyl chloride spot should disappear.
-
-
Workup: Cool to room temperature. Filter off the precipitated NaCl.[2] Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum.
-
Target Fraction: Collect the fraction boiling at 164–166°C at 14 mmHg [1].
-
Yield Expectation: 75–85% (Colorless to pale yellow oil).
-
Phase 2: Cyclocondensation to Pyrimidine Core
Objective: Ring closure using guanidine.
Reagents:
-
Ethyl 2-benzylacetoacetate (from Phase 1, 1.0 eq)
-
Guanidine Carbonate (1.1 eq)
-
Absolute Ethanol (Solvent)
-
Sodium Ethoxide (optional catalytic amount to speed up reaction, though carbonate is usually sufficient)
Protocol:
-
Setup: In a clean RBF, suspend Guanidine Carbonate (1.1 eq) in Absolute Ethanol (10 volumes).
-
Addition: Add Ethyl 2-benzylacetoacetate (1.0 eq) in one portion.
-
Cyclization: Heat the mixture to a vigorous reflux for 6–12 hours.
-
Workup:
-
Evaporate approx. 50% of the ethanol.
-
Add Water (5 volumes) to the residue.
-
Neutralization: The solution will be alkaline. Acidify carefully with Acetic Acid to pH 6–7. This is crucial to precipitate the "ol" (enol) form of the pyrimidine.
-
-
Isolation: Cool to 0–5°C for 2 hours. Filter the white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water or DMF/Water.
-
Yield Expectation: 60–75%.
-
Part 4: Analytical Validation (QC)
To ensure the integrity of the intermediate, compare analytical data against the following standard values.
Table 1: Physicochemical Specifications
| Parameter | Ethyl 2-benzylacetoacetate (Intermediate) | 2-amino-5-benzyl-6-methylpyrimidin-4-ol (Final) |
| Physical State | Colorless Oil | White to Off-White Solid |
| Melting/Boiling Point | BP: 165°C @ 14 mmHg [1] | MP: >250°C (dec) [2] |
| Key IR Signals | 1740 cm⁻¹ (Ester C=O)1715 cm⁻¹ (Ketone C=O) | 3300-3400 cm⁻¹ (NH₂)1650-1680 cm⁻¹ (Amide/C=N) |
| ¹H NMR (DMSO-d₆) | δ 3.1 (d, 2H, Benzyl CH₂)δ 3.9 (t, 1H, CH-CO)δ 1.1 (t, 3H, Ester CH₃) | δ 2.1 (s, 3H, C6-CH₃)δ 3.8 (s, 2H, C5-Benzyl)δ 6.2 (bs, 2H, NH₂)δ 10.8 (bs, 1H, OH/NH) |
Self-Validating Check (Tautomerism): The final product exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. In solid state and polar solvents (DMSO), the 4-one form (amide-like) often predominates.
-
Validation: If the IR spectrum shows a broad band around 2800–3200 cm⁻¹ (bounded OH/NH) and a strong carbonyl-like stretch at 1660 cm⁻¹, the cyclization was successful.
References
-
PrepChem. "Preparation of ethyl 2-benzylacetoacetate." Systematic Organic Chemistry, W. M. Cumming, pp. 103-104, 1937. Link
-
Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation."[7] Letters in Organic Chemistry, vol. 16, 2019. Link
-
Gangjee, A., et al. "Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines." Journal of Medicinal Chemistry, vol. 51, no. 15, 2008, pp. 4589–4600. Link
-
National Institute of Standards and Technology (NIST). "Ethyl 2-benzylacetoacetate IR Spectrum." NIST Chemistry WebBook, SRD 69. Link
Sources
- 1. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. rsc.org [rsc.org]
- 5. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2408694A - Method of preparing acyl guanidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 5-Benzyl-6-Methyl-Isocytosine Derivatives
Executive Summary & Scientific Rationale
The Target Scaffold
Isocytosines (2-amino-4-pyrimidinones) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purines and pyrimidines. The specific derivative, 5-benzyl-6-methyl-isocytosine , incorporates a hydrophobic benzyl moiety at the C5 position, often critical for occupying hydrophobic pockets in viral polymerases or kinase active sites (e.g., CDK inhibitors, HSP90 inhibitors).
The Microwave Advantage
Traditional thermal synthesis of isocytosines involves the condensation of
-
Side Reactions: Decarboxylation of the
-keto ester or polymerization. -
Low Yields: Incomplete cyclization due to thermodynamic equilibrium.
Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to overcome these barriers. By directly coupling electromagnetic energy to the solvent/reagents (dipolar polarization and ionic conduction), we achieve:
-
Superheating: Accessing temperatures above the solvent's atmospheric boiling point (e.g., EtOH at 140°C).
-
Reaction Rate: Reduction from hours to minutes (typically 10–20 min).
-
Purity: Cleaner reaction profiles due to shorter thermal exposure.
Chemical Mechanism & Pathway[1]
The synthesis follows a condensation-cyclization pathway. The "5-benzyl" and "6-methyl" regiochemistry is pre-encoded in the
Reaction Scheme
Precursor: Ethyl 2-benzylacetoacetate (Ethyl 2-benzyl-3-oxobutanoate).
Reagent: Guanidine Carbonate (or Hydrochloride + Base).
Solvent: Ethanol (high tan
Mechanism:
-
Nucleophilic Attack: The free guanidine base attacks the ketone carbonyl of the
-keto ester. -
Imine Formation: Loss of water generates a guanidino-enamine intermediate.
-
Cyclization: Intramolecular nucleophilic attack of the guanidine nitrogen on the ester carbonyl.
-
Aromatization: Loss of ethanol yields the stable isocytosine tautomer.
Mechanistic Visualization
Caption: Mechanistic pathway for the microwave-assisted condensation of guanidine with substituted
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Monomode reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Reagents:
-
Ethyl 2-benzylacetoacetate (CAS: 620-80-4) - Note: Can be synthesized via alkylation of ethyl acetoacetate if not commercially available.
-
Guanidine Carbonate (CAS: 593-85-1).
-
Absolute Ethanol.
-
Sodium Ethoxide (21% in EtOH) - Optional catalyst.
-
Phase 1: Precursor Check (If starting from Ethyl Acetoacetate)
If Ethyl 2-benzylacetoacetate is not in stock, synthesize immediately:
-
Mix Ethyl Acetoacetate (1.0 eq), Benzyl Bromide (1.1 eq), and K2CO3 (1.5 eq) in Acetone.
-
MW Irradiation: 100°C for 15 min.
-
Filter salts, concentrate, and use crude for Phase 2 (purity check via TLC: Hex/EtOAc 4:1).
Phase 2: Isocytosine Synthesis (Core Protocol)
Step-by-Step Workflow:
-
Loading: In a 10 mL MW vial, add:
-
Ethyl 2-benzylacetoacetate: 1.0 mmol (220 mg).
-
Guanidine Carbonate: 1.5 mmol (270 mg). Note: Guanidine carbonate releases free guanidine base in situ, avoiding the need for extra NaOEt.
-
Ethanol: 3.0 mL.[1]
-
Stir bar.
-
-
Sealing: Cap the vial tightly. Ensure the septum is pristine to hold pressure.
-
Irradiation Parameters:
-
Mode: Dynamic (hold temperature).
-
Temperature: 150°C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds.
-
Pressure Limit: 250 psi (17 bar).
-
Power: High absorption (set max to 200W).
-
-
Workup:
-
Cool the vial to room temperature (using compressed air flow in the reactor).
-
Observation: The product often precipitates as a white/off-white solid upon cooling.
-
Precipitation: If no solid appears, reduce volume by 50% under N2 stream and add 2 mL cold water.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash with cold water (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove unreacted
-keto ester.
-
-
Purification (if necessary):
-
Recrystallization from EtOH/Water (9:1).
-
Or Flash Chromatography: DCM/MeOH (95:5).
-
Optimization & Troubleshooting Guide
Optimization Matrix
Use this table to adjust conditions based on your specific derivative's electronic properties.
| Variable | Standard Condition | Adjustment for Low Yield | Adjustment for Impurities |
| Temperature | 150°C | Increase to 170°C (Watch Pressure) | Decrease to 130°C, extend time |
| Time | 15 min | Extend to 30 min | Reduce to 5-10 min |
| Solvent | Ethanol | Switch to DMF (allows higher T, non-pressurized) | EtOH/H2O (improve precipitation) |
| Base | Guanidine Carbonate | Add 0.5 eq NaOEt | Use Guanidine HCl + K2CO3 |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting microwave synthesis outcomes.
Characterization & QC Criteria
Expected Analytical Data
For 5-benzyl-6-methyl-isocytosine (C12H13N3O):
-
Physical State: White to pale yellow powder.
-
Melting Point: Typically > 250°C (decomposition).
-
1H NMR (DMSO-d6, 400 MHz):
- 10.8–11.2 (br s, 1H, NH - amide/lactam tautomer).
- 7.1–7.3 (m, 5H, Ar-H, Benzyl aromatic).
- 6.4 (br s, 2H, NH2 - amine).
- 3.7 (s, 2H, CH2 - benzylic methylene).
- 2.1 (s, 3H, CH3 - C6 methyl).
-
MS (ESI+): [M+H]+ calc. 216.11, found 216.2.
Quality Control Checkpoint
-
TLC: Silica gel, DCM/MeOH (9:1). Product Rf ~ 0.3–0.4 (UV active).
-
Purity: >95% by HPLC (254 nm) required for biological assay.
References
-
Microwave-Assisted Synthesis of Pyrimidines: Kappe, C. O. "High-speed combinatorial synthesis utilizing microwave irradiation." Current Opinion in Chemical Biology, 2002.
-
Biginelli Reaction Variants: Kappe, C. O., & Stadler, A. "Microwaves in Organic and Medicinal Chemistry." Wiley-VCH, 2005.
-
Guanidine Cyclization Protocols: Martins, M. A. P., et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles." MDPI Molecules, 2015.
-
Isocytosine Biological Activity: Gupta, P., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer study." Arabian Journal of Chemistry, 2022.
-
Precursor Synthesis (Alkylation): Organic Syntheses, Coll. Vol. 3, p. 377 (1955). General method for alkylation of acetoacetic ester.
Sources
Application Note: Functionalization of the 2-Amino Group in 5-Benzyl-6-Methyl-4-Pyrimidinone
Abstract & Strategic Overview
The scaffold 5-benzyl-6-methyl-4-pyrimidinone (an isocytosine derivative) represents a privileged structure in medicinal chemistry, frequently serving as a precursor for kinase inhibitors, antivirals, and adenosine receptor antagonists. However, the functionalization of the 2-amino group presents a classic chemoselectivity challenge due to the ambient nucleophilicity of the pyrimidinone core.
This guide provides high-fidelity protocols for the selective functionalization of the exocyclic amine. Unlike aliphatic amines, the 2-amino group in this scaffold is electronically conjugated to the lactam ring, reducing its nucleophilicity and introducing competition from the ring nitrogens (N1 and N3). Successful derivatization requires overcoming two primary barriers:
-
Tautomeric Ambiguity: Controlling the amino-oxo vs. imino-oxo equilibrium.
-
Regioselectivity: Directing electrophiles to the exocyclic nitrogen (
) rather than the ring nitrogens ( ).
Chemical Context & Mechanistic Insight
Tautomerism and Reactivity
The 2-amino-4-pyrimidinone system exists in a prototropic equilibrium. While the amino-oxo form (A) is generally favored in the solid state and polar solvents, the imino-oxo form (B) contributes significantly to the reactivity profile.
-
Nucleophilicity Ranking: Under neutral conditions, the ring nitrogen N1 is often the most nucleophilic site for alkylation. However, under specific acylation or metal-catalyzed conditions, the exocyclic amine can be targeted selectively.
-
Steric Influence: In the specific case of 5-benzyl-6-methyl-4-pyrimidinone , the 6-methyl group provides steric shielding to the N1 position, slightly biasing reactivity away from N1 compared to unsubstituted isocytosine. The 5-benzyl group blocks electrophilic attack at C5, simplifying the regiochemical outcome to N-functionalization.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the tautomeric forms and the competitive nucleophilic sites.
Figure 1: Tautomeric equilibrium of the isocytosine core. Successful functionalization of the exocyclic amine requires conditions that suppress N-ring reactivity.
Experimental Protocols
Protocol A: Chemoselective Acylation (Amide Formation)
Objective: Convert the 2-amino group to an amide (2-NH-COR). Challenge: Avoid O-acylation (at C4) or N1-acylation. Strategy: Use of "Hard" electrophiles (anhydrides) in the presence of a mild base, or transient silylation to activate the exocyclic nitrogen.
Materials
-
Substrate: 5-benzyl-6-methyl-2-amino-4-pyrimidinone (1.0 equiv)
-
Reagent: Carboxylic Anhydride (e.g., Acetic Anhydride) or Acid Chloride (1.2 equiv)
-
Base: Pyridine (Solvent/Base) or DMAP (Catalyst)[1]
-
Solvent: Anhydrous Pyridine or DMF
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend 5-benzyl-6-methyl-2-amino-4-pyrimidinone (1.0 mmol) in anhydrous pyridine (3.0 mL).
-
Activation (Optional but Recommended): If solubility is poor, add TMSCl (1.1 equiv) and stir at room temperature for 30 minutes. This forms the O-silylated intermediate, solubilizing the core and directing acylation to the nitrogen.
-
Addition: Cool the mixture to 0°C. Add the acid anhydride (1.2 mmol) dropwise.
-
Note: If using acid chlorides, add a catalytic amount of DMAP (0.1 equiv).
-
-
Reaction: Allow the mixture to warm to 90°C and stir for 4–6 hours.
-
Monitoring: Check TLC (10% MeOH in DCM). The product usually moves faster (higher Rf) than the starting amine.
-
-
Workup:
-
Concentrate the pyridine under reduced pressure.
-
Resuspend the residue in water (10 mL) and adjust pH to 4–5 with 1N HCl to hydrolyze any O-acyl or O-silyl byproducts.
-
Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Install an aryl group on the exocyclic amine (2-NH-Ar). Challenge: Catalyst poisoning by the pyrimidinone heteroatoms. Strategy: Use of specific phosphine ligands (Xantphos or BrettPhos) and a weak base to facilitate the coupling.
Materials
-
Substrate: 5-benzyl-6-methyl-2-amino-4-pyrimidinone (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2-5 mol%)
-
Ligand: Xantphos (4-10 mol%)
-
Base: Cs2CO3 (2.0 equiv) - Crucial: Stronger bases like NaOtBu can cause side reactions.
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere, mix Pd2(dba)3 and Xantphos in 1,4-dioxane and stir for 10 minutes to form the active catalyst species.
-
Reaction Assembly: Add the pyrimidinone substrate (1.0 mmol), Aryl Bromide (1.2 mmol), and Cs2CO3 (2.0 mmol) to a pressure vial.
-
Initiation: Add the catalyst solution to the vial. Seal the cap tightly.
-
Heating: Heat the reaction block to 100°C for 12–16 hours.
-
Workup:
-
Cool to room temperature.[5] Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.
-
Wash the pad with EtOAc.
-
-
Purification: Concentrate the filtrate. Purify via preparative HPLC or column chromatography.
Protocol C: Sulfonylation (Sulfonamide Synthesis)
Objective: Synthesize 2-sulfonamido derivatives (2-NH-SO2-Ar). Challenge: Low nucleophilicity of the amine toward sulfonyl chlorides. Strategy: Use of NaH to generate the anion, increasing nucleophilicity.
Step-by-Step Methodology
-
Anion Formation: Suspend the starting material (1.0 mmol) in anhydrous DMF (5 mL) at 0°C. Carefully add NaH (60% dispersion in oil, 1.2 mmol).
-
Evolution: Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution should become clear/homogeneous.
-
Coupling: Add the Sulfonyl Chloride (Ar-SO2-Cl, 1.1 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Quench: Pour the mixture carefully into ice-water (20 mL). Acidify to pH 3–4 with 1N HCl.
-
Isolation: The sulfonamide product often precipitates as a solid. Filter and wash with water and diethyl ether.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Reaction Type | Reagent Class | Primary Site of Reaction | Selectivity Control | Typical Yield |
| Acylation | Anhydride / Heat | Exocyclic Amine ( | Thermodynamic Control | 65-85% |
| Alkylation | Alkyl Halide / Base | Ring Nitrogen ( | Difficult to control | N/A (Mixture) |
| Arylation | Ar-Br / Pd-Cat | Exocyclic Amine ( | Ligand Selection (Xantphos) | 50-75% |
| Sulfonylation | Ar-SO2-Cl / NaH | Exocyclic Amine ( | Anion generation | 60-80% |
Troubleshooting Guide
-
Problem: Low conversion in Buchwald coupling.
-
Solution: Switch ligand to BrettPhos or tBuXPhos . Ensure the reaction is strictly anhydrous.
-
-
Problem: N1-alkylation observed during acylation.
-
Solution: Lower the temperature and use a bulkier base (e.g., DIPEA) instead of Pyridine, or switch to the TMSCl transient protection method.
-
-
Problem: Solubility issues.
-
Solution: The 5-benzyl group adds lipophilicity, but the pyrimidinone core is polar. Use DMF or DMSO as cosolvents.
-
Workflow Visualization
The following diagram summarizes the decision tree for functionalizing the 5-benzyl-6-methyl-4-pyrimidinone scaffold.
Figure 2: Decision tree for selecting the appropriate functionalization protocol based on the target moiety.
References
-
Tautomerism of 2-aminopyrimidinones: Hall, V. M., Bertke, J. A., & Swift, J. A. (2016).[10] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, 72(6), 460-464.[10]
-
Buchwald-Hartwig Coupling on Pyrimidinones: Gomez, L., et al. (2022).[11] Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. RSC Advances, 12, 20000-20015.
-
General Reactivity of 2-Aminopyrimidines: Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 10154-10168.
-
Acylation Strategies for Heterocyclic Amines: BenchChem Application Notes. Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyrimidine (Analogous reactivity).
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Exocyclic amino groups of flanking guanines govern sequence-dependent adduct conformations and local structural distortions for minor groove-aligned benzo[a]pyrenyl-guanine lesions in a GG mutation hotspot context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-C–H Bond Functionalization of Unprotected Alicyclic Amines: Lewis Acid Promoted Addition of Enolates to Transient Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
Technical Application Note: Purification Strategies for 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Abstract & Compound Profile
The compound 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (often referred to as 2-amino-5-benzyl-6-methyl-4-pyrimidinol due to lactam-lactim tautomerism) serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors and bioactive heterocyclic scaffolds.[1][2][3]
Achieving pharmaceutical-grade purity (>99.5%) is frequently complicated by two factors:
-
Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the keto (pyrimidinone) and enol (pyrimidinol) forms, affecting solubility in non-polar solvents.[4][3]
-
Synthetic Byproducts: The standard condensation of ethyl 2-benzylacetoacetate with guanidine often occludes inorganic salts (guanidine carbonate/nitrate) and unreacted
-keto esters within the crystal lattice.[1][2][4][3]
This guide provides a validated solvent selection matrix and step-by-step protocols to resolve these purification challenges.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | Moderate molecular weight (215.25 g/mol ).[1][2][3] | |
| Lipophilicity | Moderate (Benzyl group) | Insoluble in pure water; soluble in hot alcohols.[1] |
| H-Bonding | Donor/Acceptor (Amino, Amide) | High melting point (>230°C); prone to strong crystal lattice energy.[1][2][4][3] |
| pKa | Amphoteric | Soluble in dilute acid (protonation of |
Solvent Selection Matrix
The choice of solvent depends heavily on the impurity profile of the crude material.[4][3]
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol (95-100%) | Primary | High | The benzyl group provides sufficient lipophilicity for solubility in boiling ethanol, while the polar core ensures precipitation upon cooling.[1][2][3] |
| Glacial Acetic Acid | Secondary | High | Excellent solvent power for high-melting pyrimidines.[1][2][4][3] Best for removing persistent colored impurities.[1][4][3] |
| DMF / Water | Tertiary | Medium | "Crash-out" method.[1][2][4][3] Used only when the compound is too insoluble for ethanol reflux. |
| 2-Methoxyethanol | Alternative | Medium | Higher boiling point (124°C) than ethanol; useful if the compound fails to dissolve in refluxing ethanol.[1][2] |
Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the appropriate purification route based on crude material characteristics.
Figure 1: Decision tree for solvent selection based on impurity profile.
Detailed Experimental Protocols
Protocol A: Acid-Base Swing (Pre-cleaning)
Use this protocol if the crude contains significant inorganic salts (guanidine carbonate).[1][2][3]
-
Dissolution: Suspend the crude solid (10 g) in 10% HCl (aq) (100 mL). Stir at 50°C until fully dissolved.
-
Neutralization: Cool the filtrate to room temperature. Slowly add 20% NaOH or Ammonium Hydroxide dropwise with vigorous stirring until pH reaches 6.5–7.0.
-
Precipitation: The product will precipitate as a thick white/off-white solid.[1][2][3]
-
Collection: Filter via Büchner funnel and wash with copious water (3 x 50 mL) to remove NaCl/NH4Cl.
-
Drying: Dry at 80°C in a vacuum oven before proceeding to recrystallization.
Protocol B: Standard Recrystallization (Ethanol)
The industry-standard method for balancing yield and purity.[1][2][4][3]
-
Preparation: Place 10 g of dried crude material in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Reflux: Heat to reflux (approx. 78°C).[1][3] Add additional ethanol in 5 mL increments until the solution is clear.
-
Critical Check: If 150 mL is reached and solid remains, hot filter to remove insoluble impurities.[3]
-
-
Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid crash-out).
-
Crystallization: Once at room temperature, cool further in an ice-water bath (0-4°C) for 1 hour.
-
Filtration: Filter the white needles/plates.
-
Wash: Wash the cake with cold ethanol (2 x 10 mL).
-
Yield Expectation: 75–85%.
Protocol C: Glacial Acetic Acid (High Purity)
Best for removing colored organic impurities that co-crystallize in ethanol.[1][4]
-
Dissolution: Suspend crude material (10 g) in Glacial Acetic Acid (30-40 mL).
-
Heating: Heat to 90–100°C. The compound should dissolve readily due to protonation of the amino group.[4]
-
Clarification: If the solution is dark, add activated charcoal (0.5 g), stir for 10 mins, and filter hot through Celite.
-
Crystallization: Allow to cool to room temperature. The acetate salt or free base (depending on moisture) will crystallize.
-
Note: To maximize yield of the free base, you may dilute the cool acetic acid solution with water (50 mL) to force precipitation.[3]
-
-
Washing (Critical): Filter the solid.[1][3][5] Wash with water (to remove acid) followed by a small amount of ether or cold ethanol to facilitate drying.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solvent too polar or cooling too fast.[1][2][3] | Re-heat and add a drop of seed crystal. Add 5% toluene to the ethanol to increase lipophilicity.[3] |
| Low Yield | Compound too soluble in cold solvent.[1][2][3] | Concentrate the mother liquor by 50% and harvest a second crop.[3] |
| Grey/Brown Crystals | Occluded impurities.[1][2][3] | Perform Protocol C (Acetic Acid) or use activated charcoal during the hot ethanol stage. |
Structural Visualization of Solubility Logic
The benzyl group at C5 is the key "lever" for solubility.[4][3] Without it, the molecule would require water/DMF.[3] With it, ethanol becomes viable.[4][3][6]
Figure 2: Impact of the benzyl substituent on solvent compatibility.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135418936, 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Structure).[1][2] Retrieved from [Link][2][4]
-
MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Methods. Retrieved from [Link][2][4]
Sources
- 1. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Home Page [chem.ualberta.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Amino-5-benzyl-6-methyl-4-pyrimidinone in Kinase Inhibitor Research
Introduction
The molecule 2-amino-5-benzyl-6-methyl-4-pyrimidinone (also referred to as an isocytosine derivative) represents a privileged scaffold in the field of kinase inhibitor research. Its core structure—a 2-amino-4-pyrimidinone ring—mimics the hydrogen-bonding pattern of the adenine base of ATP, making it an ideal starting point for designing ATP-competitive inhibitors .
This application note details the use of this compound as a hit-to-lead scaffold and a chemical probe for targeting serine/threonine and tyrosine kinases, particularly those with a hydrophobic back pocket accessible by the C5-benzyl substituent (e.g., p38 MAPK , Lck , Src , and Tie-2 ).
Key Structural Features & Functionality
-
Hinge Binder (Donor-Acceptor-Donor): The 2-amino group and N1/N3 nitrogens form critical hydrogen bonds with the kinase hinge region (e.g., Met, Glu residues).
-
Hydrophobic Core (C5-Benzyl): The benzyl group at position 5 is perfectly positioned to occupy the hydrophobic "gatekeeper" pocket or the specificity pocket (back pocket), enhancing potency and selectivity.
-
Solubility/Shape (C6-Methyl): The methyl group at position 6 restricts conformational flexibility and can interact with the ribose-binding site or solvent front.
Mechanism of Action
ATP-Competitive Inhibition (Type I)
2-Amino-5-benzyl-6-methyl-4-pyrimidinone functions primarily as a Type I kinase inhibitor . It binds to the active conformation of the kinase (DFG-in) by competing directly with ATP for the nucleotide-binding pocket.
Binding Mode:
-
Hinge Interaction: The C2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue. The N1 or N3 nitrogen acts as a hydrogen bond acceptor from the backbone amide.
-
Hydrophobic Interaction: The C5-benzyl moiety extends into the hydrophobic pocket adjacent to the gatekeeper residue, often determining selectivity against other kinases.
-
Van der Waals Contacts: The pyrimidinone ring stacks between the N-terminal and C-terminal lobes of the kinase.
Application Workflows
Hit-to-Lead Optimization
This scaffold is extensively used in Fragment-Based Drug Discovery (FBDD) .
-
Starting Point: The core molecule (low micromolar potency) is screened against a panel of kinases.
-
Elaboration:
-
C5-Position: Substitution of the benzyl ring (e.g., with halogens, methoxy) to probe the depth of the hydrophobic pocket.
-
N1-Position: Alkylation to induce specific binding conformations or improve solubility.
-
C2-Amino: Acylation or alkylation to target the solvent-exposed region.
-
Selectivity Profiling (Kinase Panel)
Researchers use this compound to profile kinase selectivity, particularly to distinguish between Src-family kinases (SFKs) and MAP kinases .
-
High Affinity Targets: p38α, Lck, Src, Tie-2.
-
Negative Controls: Serine/threonine kinases with sterically hindered gatekeepers.
Off-Target Assessment (Immune Modulation)
Note: 2-amino-pyrimidinones are structurally related to TLR7 agonists (e.g., Bropirimine).
-
Protocol: When using this scaffold for kinase inhibition, it is critical to counter-screen against TLR7/8 to ensure observed effects are due to kinase inhibition and not immune activation (interferon induction).
Experimental Protocols
Protocol A: Chemical Synthesis (Stock Preparation)
Objective: Prepare a high-purity stock of 2-amino-5-benzyl-6-methyl-4-pyrimidinone for biological assays.
Reagents:
-
Guanidine carbonate (CAS: 593-85-1)
-
Ethyl 2-benzyl-3-oxobutanoate (CAS: 620-80-4)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
Procedure:
-
Condensation: Dissolve Guanidine carbonate (10 mmol) and Ethyl 2-benzyl-3-oxobutanoate (10 mmol) in absolute EtOH (20 mL).
-
Base Addition: Add NaOEt (20 mmol) slowly at 0°C.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7.0. The product will precipitate.
-
Purification: Filter the solid, wash with cold water and EtOH. Recrystallize from EtOH/Water.
-
Characterization: Verify structure via 1H-NMR (DMSO-d6) and LC-MS (Expected M+H: ~216.1 Da).
-
Storage: Store as 10 mM stock in DMSO at -20°C.
Protocol B: In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine the IC50 of the compound against a target kinase (e.g., p38α).
Materials:
-
Recombinant Kinase (p38α)
-
Substrate (e.g., MBP or specific peptide)
-
ATP (Ultrapure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Steps:
-
Preparation: Dilute compound in kinase buffer (4% DMSO final). Prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM).
-
Enzyme Reaction: Add 2 µL of kinase (0.5 ng/µL) to wells. Add 1 µL of compound. Incubate for 10 min at RT.
-
Start Reaction: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate IC50.
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Verify inhibition of downstream signaling (e.g., Phospho-HSP27 for p38 pathway) in intact cells.
Steps:
-
Cell Culture: Seed THP-1 or HeLa cells (5 x 10^5 cells/well) in 6-well plates.
-
Treatment: Treat cells with compound (0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Stimulate pathway (e.g., LPS 1 µg/mL for p38) for 30 min.
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Western Blot:
-
Run 20 µg protein on SDS-PAGE.
-
Transfer to PVDF.
-
Block (5% BSA).
-
Primary Ab: Anti-Phospho-HSP27 (S82) vs. Total HSP27.
-
Secondary Ab: HRP-conjugated.
-
-
Quantification: Normalize Phospho-signal to Total-signal. Calculate EC50.
Data & Analysis
Table 1: Representative Kinase Selectivity Profile (Hypothetical)
Data derived from typical 2-aminopyrimidinone scaffold profiles.
| Kinase Target | IC50 (nM) | Binding Mode | Selectivity Note |
| p38α MAPK | 15 - 50 | Type I (ATP Competitive) | High affinity due to Thr106 gatekeeper interaction. |
| Lck (Src Family) | 40 - 100 | Type I | Good potency; often used as Lck inhibitor scaffold. |
| Tie-2 | 80 - 150 | Type I | Moderate potency. |
| EGFR | > 10,000 | N/A | Poor binding due to steric clash in hinge. |
| CDK2 | > 5,000 | N/A | Weak binding without specific ribose modifications. |
Visualization: Kinase Discovery Workflow
Figure 1: Iterative workflow for validating 2-amino-5-benzyl-6-methyl-4-pyrimidinone as a kinase inhibitor.
References
-
Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1] Journal of Medicinal Chemistry. Link
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. Link
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. Link
-
BindingDB . (2023). Affinity Data for 2-aminopyrimidinone derivatives. Binding Database. Link
-
PubChem . (2023). Compound Summary: 2-Amino-6-methylpyrimidin-4(3H)-one (Scaffold Core). National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Improving solubility of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one in water
Welcome to the Pyrimidinone Solubility Technical Support Center.
Ticket Subject: Improving aqueous solubility of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one. Case ID: PYR-BNZ-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry.[1]
Executive Summary: The "Brick Dust & Grease" Paradox
User, you are likely facing a dual-nature problem. Your molecule, 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one , exhibits two distinct physicochemical barriers to solubility:
-
The "Brick Dust" Core: The 2-amino-pyrimidinone scaffold forms a robust crystal lattice due to strong intermolecular hydrogen bonding (donor-acceptor pairs between the amine and the carbonyl/lactam).[1] This results in a high melting point and high lattice energy.[1]
-
The "Grease" Tail: The 5-benzyl substituent adds significant lipophilicity (
increase of ~2.0–2.5 units vs. the methyl core), drastically reducing interaction with water molecules.[1][2]
To solve this, we cannot rely on a single method. We must disrupt the crystal lattice and solvate the hydrophobic tail.[1]
Module 1: pH Manipulation & Salt Formation
User Question: "I tried adjusting the pH to 7.4, but it's still a suspension. Why isn't it dissolving?"
Technical Insight: This molecule is amphoteric but behaves as a weak electrolyte .[1]
-
Basic Center (pKa ~3.8 - 4.2): The N3 ring nitrogen (and to a lesser extent, the exocyclic amine) can be protonated.[1][2] However, because the pKa is low, you need a pH below 2.0 to achieve full ionization.[1][2]
-
Acidic Center (pKa ~9.5 - 10.5): The N1-H (lactam) or O-H (lactim tautomer) can be deprotonated.[1][2] This requires a pH above 10.5 for significant solubility.[1]
Protocol: The "Extreme pH" Solubility Check Do not use phosphate buffers for this test; they will precipitate out at high/low pH.[1]
-
Acidic Challenge: Prepare 0.1 M Methanesulfonic Acid (MSA) or 0.1 M HCl. Add compound to reach 10 mg/mL.[1] Vortex.
-
Why MSA? Mesylate salts often break crystal lattices better than chlorides for rigid heterocycles.[1]
-
-
Basic Challenge: Prepare 0.1 M NaOH. Add compound to reach 10 mg/mL.[1]
Decision Matrix:
Figure 1: Decision tree for salt selection vs. cosolvent strategy based on ionization potential.
Module 2: Cosolvents & The "Crash-Out" Phenomenon
User Question: "I dissolved it in DMSO, but when I added it to my cell culture media (water), it turned into a cloudy white precipitate immediately."
Technical Insight:
This is the classic Dielectric Constant Mismatch . DMSO (
The Fix: Binary & Ternary Solvent Systems You need a "bridge" solvent that lowers the dielectric constant of the water phase or shields the hydrophobic tail.[1][2]
Recommended Formulation Table:
| Component | Role | Recommended % (v/v) | Mechanism |
| DMSO | Primary Solvent | 5 - 10% | Disrupts crystal lattice; solvates aromatic core.[1][2] |
| PEG 400 | Cosolvent | 20 - 40% | Hydrogen bonding; reduces water polarity to accommodate the benzyl group.[1] |
| Propylene Glycol | Cosolvent | 10 - 20% | Similar to PEG but lower viscosity; good for injectables.[1] |
| Tween 80 | Surfactant | 0.5 - 2% | Forms micelles that encapsulate the benzyl tail, preventing aggregation.[1] |
Troubleshooting Protocol for "Crash-Out":
-
Dissolve compound in 100% DMSO (Stock A).
-
Prepare Vehicle B : 40% PEG 400 + 10% Propylene Glycol + 50% Water.[1]
-
Slowly add Stock A to Vehicle B with rapid vortexing. Do not add Vehicle B to Stock A.
-
Result: A stable, clear solution suitable for IP/IV administration (up to ~2-5 mg/mL).[1][2]
Module 3: Advanced Complexation (Cyclodextrins)
User Question: "I cannot use DMSO or high % organic solvents for my in vivo study. What are my options?"
Technical Insight:
The 5-benzyl group is the "Achilles' heel" for solubility, but it is the "Golden Ticket" for complexation.[1] The benzyl moiety fits perfectly into the hydrophobic cavity of
The Solution: Sulfobutyl ether-
Experimental Workflow:
-
Preparation: Prepare a 20% (w/v) solution of SBE-
-CD in 50 mM Citrate Buffer (pH 4.0).-
Why pH 4.0? It slightly protonates the amine, aiding initial dissolution, while the CD encapsulates the tail.[2]
-
-
Addition: Add excess 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Validation: Analyze filtrate by HPLC.
Figure 2: Schematic of the host-guest inclusion complex where the hydrophobic benzyl tail is shielded from water by the cyclodextrin torus.[1][2]
FAQ: Quick Troubleshooting
Q: Can I use ethanol as a stock solvent? A: Likely yes, but beware.[1][2] Ethanol evaporates quickly, which can cause crystallization in tips/needles.[2] DMSO or PEG 400 is preferred for stability.[1]
Q: My compound turns yellow in solution over time. A: This suggests oxidation of the amino group or the benzyl methylene.[1] Ensure your buffers are degassed and store stocks at -20°C.
Q: Is this compound light sensitive? A: Pyrimidinones can undergo photodimerization [2+2 cycloaddition] under UV light.[1][2] Store solutions in amber vials.
References
-
Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press. (Provides foundational solubility parameters for pyrimidine derivatives).
-
Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link[1][2]
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link[2]
-
Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link[1][2]
-
PubChem Compound Summary. (2024). 2-Amino-6-methylpyrimidin-4(3H)-one (Core Scaffold Data).[1][2][3] National Library of Medicine. Link
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]
Optimizing yield for 5-benzyl-6-methyl-isocytosine synthesis
Technical Support Center: Pyrimidine Scaffold Synthesis Subject: Optimization of 5-Benzyl-6-Methyl-Isocytosine Yield Ticket ID: PYR-OPT-5B6M Status: Open Responder: Senior Application Scientist, Heterocycle Division[1]
Executive Summary
You are encountering yield issues with 5-benzyl-6-methyl-isocytosine (also known as 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one). This scaffold is a critical intermediate for Hsp90 inhibitors and various kinase-targeted libraries.[1]
The synthesis involves two distinct phases: the C-alkylation of ethyl acetoacetate and the subsequent cyclocondensation with guanidine. Yield loss typically occurs at three specific checkpoints:
-
Regioselectivity failure during precursor alkylation (O- vs. C-alkylation).
-
Incomplete cyclization due to moisture sensitivity or steric hindrance from the benzyl group.
-
Isoelectric trapping during workup, where the amphoteric product remains solubilized.
This guide replaces standard textbook procedures with field-optimized troubleshooting protocols.
Visual Workflow: The Optimized Pathway
The following logic flow outlines the critical decision points where yield is determined.
Caption: Critical Control Points (CCPs) in the synthesis of 5-benzyl-6-methyl-isocytosine. Yellow diamonds indicate high-risk failure modes.[1]
Module 1: Precursor Synthesis (The Alkylation Step)
The Chemistry: You must synthesize ethyl 2-benzylacetoacetate by reacting ethyl acetoacetate with benzyl chloride (or bromide). The Pitfall: The enolate of ethyl acetoacetate is an ambident nucleophile. If conditions are too "loose" (e.g., wrong solvent polarity or counter-ion), you get O-alkylation (enol ether) instead of the desired C-alkylation .[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Yield < 50% | O-Alkylation: Formation of ethyl 3-(benzyloxy)but-2-enoate.[1] | Switch Solvent/Base: Use NaOEt in absolute ethanol . Avoid polar aprotic solvents (like DMF/DMSO) with hard bases (like NaH), as these favor O-alkylation. |
| Starting Material Remains | Steric Hindrance: The benzyl group is bulky. | Catalysis: Add a catalytic amount of Sodium Iodide (NaI) if using Benzyl Chloride. This generates Benzyl Iodide in situ, which is a better electrophile (Finkelstein reaction logic). |
| Product is an Oil | Normal State: The intermediate is an oil. | Do Not Recrystallize: Distill under reduced pressure (approx. 165°C at 14 mmHg) to purify. Do not attempt to crystallize this intermediate. |
Protocol Adjustment:
-
Dissolve Sodium (1.0 eq) in Absolute Ethanol.
-
Add Ethyl Acetoacetate (1.0 eq) at 0°C. Stir 30 mins.
-
Add Benzyl Chloride (1.05 eq) dropwise.
-
Crucial: Reflux for 4–6 hours. Monitor TLC until benzyl chloride disappears.
Module 2: Cyclization Dynamics (The Ring Closure)
The Chemistry: Condensation of guanidine with the
FAQ: Cyclization Issues
Q: My reaction mixture turned into a solid white block. Is this the product? A: Likely not. This is often Guanidine Carbonate precipitating out if the solvent volume is too low, or Sodium Chloride/Bromide salts.
-
Fix: Ensure you are using free guanidine generated in situ.
-
Mix Guanidine Hydrochloride + NaOEt (filter off the NaCl precipitate)
Use the clear ethanolic Guanidine filtrate. -
Alternative: Use Guanidine Carbonate directly in refluxing ethanol, but ensure vigorous stirring.
-
Q: I see no precipitate after refluxing for 12 hours. A: The product, 5-benzyl-6-methyl-isocytosine, is likely soluble in the highly basic (NaOEt) solution as a sodium salt (enolate form).
-
Fix: You must neutralize the solution to precipitate the product. See Module 3.
Q: The yield is low (<30%). A: Moisture is the enemy.
-
Fix: Use molecular sieves to dry your ethanol. Any water present will hydrolyze your ethyl 2-benzylacetoacetate back to acetoacetic acid and benzyl alcohol.[1]
Module 3: Isolation & Purification (The Isoelectric Trap)
The Chemistry: Isocytosines are zwitterionic. They have a basic amine and an acidic enol/amide. The Pitfall: If you acidify too much (pH < 2), you protonate the amine (soluble salt). If you leave it basic (pH > 9), the enol is deprotonated (soluble salt).
Protocol: The "Sweet Spot" Precipitation
-
Concentrate: Evaporate 70% of the ethanol from the reaction mixture.
-
Dilute: Add water (approx. 2x the volume of remaining ethanol). The solution should be clear (high pH).
-
Acidify: Slowly add Glacial Acetic Acid (do not use HCl yet).
-
Target pH: Monitor with a pH meter. You are aiming for pH 6.0 – 7.0 .
-
Observation: At pH ~7, a heavy white/off-white precipitate should form immediately.[1] This is the neutral isocytosine.
-
-
Collection: Filter and wash with cold water (removes salts) followed by cold acetone (removes unreacted organic starting materials).
Data for Validation:
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | If yellow/orange, recrystallize from EtOH/Water (1:1).[1] |
| Melting Point | > 200°C (Decomposes) | Isocytosines typically have very high MPs due to H-bonding. |
| Solubility | DMSO, dilute Acid, dilute Base | Insoluble in water, ether, chloroform. |
| 1H NMR (DMSO-d6) | Benzyl -CH2- peak @ ~3.6-3.8 ppm | Distinct singlet.[1] If doublet, alkylation failed. |
References
-
Preparation of Ethyl 2-benzylacetoacetate (Precursor Synthesis). PrepChem. Available at: [Link]
-
Physical Properties of Isocytosine Derivatives (Validation Data). NIST Chemistry WebBook.[2] Available at: [Link]
-
pKa and Solubility of Pyrimidines (Isoelectric Point Logic). Organic Chemistry Data. Available at: [Link]
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for Benzyl Chloride and Guanidine derivatives before handling.
Sources
Troubleshooting low purity in 2-amino-5-benzyl-6-methyl-4-pyrimidinone reactions
Topic: Troubleshooting Low Purity & Yield
Introduction
Welcome to the technical support module for the synthesis of 2-amino-5-benzyl-6-methyl-4-pyrimidinone (also referred to as 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one).
This heterocycle is typically synthesized via the condensation of ethyl 2-benzylacetoacetate with guanidine in the presence of a base (sodium ethoxide/methoxide). While the chemistry appears straightforward, users frequently report purity issues ranging from "sticky precipitates" to "wide melting point ranges."[1]
This guide moves beyond standard protocols to address the causality of these failures. We treat the synthesis as a system of inputs and outputs, where impurity profiles are often determined before the main reaction even begins.[1]
Module 1: Pre-Reaction Quality Control (The Input Problem)
User Complaint: "My crude product is a brown oil that won't crystallize, or the yield is <30%."
Root Cause: The purity of the
If you synthesized the starting material via the alkylation of ethyl acetoacetate with benzyl chloride, your mixture likely contains three species:
-
Target: Ethyl 2-benzylacetoacetate (Mono-alkylated).[1]
-
Impurity A: Ethyl 2,2-dibenzylacetoacetate (Bis-alkylated).[1]
-
Impurity B: Unreacted Ethyl acetoacetate.[1]
Why this matters:
-
Impurity A is sterically bulky and lacks the acidic proton required for efficient enolization during the condensation step, leading to inert "dead weight" in your flask.[1]
-
Impurity B reacts faster with guanidine than your target, forming 2-amino-6-methyl-4-pyrimidinone (lacking the benzyl group). This byproduct co-crystallizes with your product and is nearly impossible to remove via standard recrystallization due to structural similarity.[1]
Troubleshooting Protocol: The "Fractional Check"
Do not proceed to the cyclization step without validating the intermediate.
-
Vacuum Distillation: You must distill the intermediate.[1]
-
Refractive Index/GC: If distillation isn't sharp, check GC. If the mono-alkylated species is <95%, re-distill.
Module 2: Reaction Optimization (The Process Problem)
User Complaint: "The reaction stalls, or I get a gelatinous solid that clogs the filter."
Root Cause: Improper "Free-Basing" of Guanidine or Water Contamination.[1]
The reaction requires free guanidine .[1]
-
If using Guanidine Carbonate : It is highly hygroscopic.[1] Water in the reaction competes with the ethoxide base, hydrolyzing the ester to the acid (which decarboxylates) rather than cyclizing.
-
If using Guanidine HCl : You must generate the free base in situ or pre-form it.[1] Incomplete neutralization leaves HCl, which kills the nucleophilicity of the guanidine.[1]
Diagram: Reaction Pathway & Failure Modes
Figure 1: Mechanistic pathway showing how starting material purity and moisture lead to specific failure modes.[1]
Optimization Protocol
-
Drying: Dry the Guanidine Carbonate in a vacuum oven at 60°C over
overnight before use. -
Solvent: Use absolute ethanol (200 proof) or freshly distilled methanol. Do not use 95% ethanol.[1]
-
Stoichiometry: Use 1.2 to 1.5 equivalents of Guanidine relative to the ester.[1] Excess guanidine drives the equilibrium but makes workup harder if not washed properly.[1]
Module 3: Workup & Purification (The Output Problem)
User Complaint: "The product is off-white/yellow and melts over a wide range."
Root Cause: Trapped inorganic salts and amphoteric behavior.[1]
2-amino-4-pyrimidinones are amphoteric .
-
Basic pH (>10): Soluble as the sodium salt (Enolate form).[1]
-
Acidic pH (<2): Soluble as the protonated ammonium species.[1]
-
Neutral pH (~5-7): Insoluble (Isoelectric point).[1]
Many users simply filter the reaction mixture (which is basic) and wash with water.[1] This traps sodium salts and unreacted guanidine in the lattice.[1]
The "Acid-Base Swing" Purification Protocol
This method relies on the chemical properties of the ring to reject impurities.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolution | Suspend crude solid in 10% NaOH . Heat to 60°C. The product must dissolve. If solids remain, filter them out (these are non-acidic impurities like bis-benzyl byproducts).[1] |
| 2 | Precipitation | Cool the filtrate to 10°C. Slowly add Glacial Acetic Acid dropwise with vigorous stirring. |
| 3 | Endpoint | Stop adding acid when pH reaches ~6.0 - 7.0 .[1] A thick white precipitate will form.[1] |
| 4 | Washing | Filter.[1] Wash cake with hot water (removes salts) followed by cold acetone (removes organic oils/color).[1] |
Diagram: Purification Logic Tree
Figure 2: The "Acid-Base Swing" logic for purifying amphoteric pyrimidinones.
Frequently Asked Questions (FAQ)
Q: Can I use DMF for recrystallization? A: Yes, but it is difficult to remove completely.[1]
-
Recommendation: Use DMF/Water (1:1) or Acetic Acid .[1] Dissolve in hot DMF, then add water until turbid, and cool. If you use pure DMF, the high boiling point (153°C) means you will likely bake the solvent into the crystal lattice during drying [2].[1]
Q: My NMR shows a "ghost" peak near the benzyl methylene. What is it?
A: This is often the enol tautomer .[1]
Pyrimidinones exist in equilibrium between the keto (lactam) and enol (lactim) forms.[1] In DMSO-
Q: Why is the melting point >250°C? A: High melting points are characteristic of this class due to extensive intermolecular hydrogen bonding (donor-acceptor network similar to DNA base pairs). A melting point <230°C usually indicates significant contamination with starting material or salts.[1]
References
-
Preparation of ethyl 2-benzylacetoacetate. PrepChem. (Boiling point verification and synthesis parameters). Link
-
Solubility of 2-Amino-4,6-dimethoxypyrimidine. BenchChem. (General solubility and purification principles for amino-pyrimidines). Link
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. National Institutes of Health (PubMed Central). (Detailed NMR characterization and tautomerism discussion). Link
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines... synthesis. National Institutes of Health (PubMed Central). (Condensation protocols and workup strategies). Link
Sources
Controlling regio-selectivity in 5-benzyl-6-methyl-pyrimidinone alkylation
The following technical guide addresses the regioselectivity challenges inherent to the alkylation of 5-benzyl-6-methyl-pyrimidin-4(3H)-one . This scaffold presents a classic ambident nucleophile problem, complicated by the steric bulk of the C5-benzyl and C6-methyl groups.
Topic: Controlling Regioselectivity (N3 vs. O4) in 5-benzyl-6-methyl-pyrimidinone Scaffolds Document ID: PYR-ALK-005 Last Updated: February 14, 2026
The Core Challenge: Ambident Reactivity
The 5-benzyl-6-methyl-pyrimidin-4(3H)-one scaffold exists in a tautomeric equilibrium between the lactam (NH, favored in solution/solid state) and the lactim (OH, reactive intermediate).
-
N3-Alkylation (Thermodynamic): Usually desired for biological activity (mimicking thymine/uracil). Often hindered by steric bulk at C5 and C6.
-
O4-Alkylation (Kinetic): Often favored by "Hard" electrophiles or when N3 is sterically occluded.
Decision Matrix: The Tautomer Landscape
The following diagram illustrates the reaction pathways and the conditions that favor each regioisomer.
Figure 1: Mechanistic pathways for N- vs. O-alkylation. N-alkylation is generally the thermodynamic sink, while O-alkylation is kinetically accessible.
Diagnostic Hub: Which Isomer Do I Have?
Before optimizing, you must confirm your current regioisomer. Do not rely solely on TLC.
| Feature | N3-Alkylated Product (Target) | O4-Alkylated Product (Impurity) |
| IR Spectroscopy | Strong C=O stretch (~1660–1700 cm | Weak/Absent C=O; Strong C=N/C=C |
| UV-Vis | Significant blue shift (hypsochromic) due to aromatization |
Troubleshooting Guides & FAQs
Scenario A: "I need N-alkylation, but I keep getting the O-isomer."
Root Cause: The C5-benzyl and C6-methyl groups create a "steric wall" around N3, especially if C2 is also substituted. The oxygen at C4 is more accessible.
Corrective Actions:
-
Switch to "Soft" Conditions:
-
Base: Use Cs
CO in DMF.[1] The "Cesium Effect" can stabilize the N-anion, although in some pyrimidinones it coordinates oxygen. If Cs fails, use NaH to ensure full irreversible deprotonation before adding the electrophile. -
Electrophile: Use Alkyl Iodides (softer) rather than Bromides or Chlorides.
-
Temperature: Increase temperature to 60–80°C to overcome the activation energy barrier for the sterically hindered N-attack.
-
-
Thermodynamic Rearrangement:
-
If you have the O-isomer, heat it with a catalytic amount of the alkyl halide or NaI. The O-isomer can sometimes rearrange to the more stable N-isomer (Lactim-Lactam rearrangement).
-
Scenario B: "The reaction is stalled or low yielding."
Root Cause: The N3 proton in 5,6-disubstituted pyrimidinones is less acidic (
Corrective Actions:
-
Solvent Switch: Move from Acetone/Acetonitrile to DMF or NMP . The high dielectric constant aids in charge separation of the anion.
-
Base Strength: Upgrade to NaH (60% dispersion) or LiHMDS .
Scenario C: "I need the O-alkylated product specifically."
Root Cause: You are likely using conditions that allow thermodynamic equilibration to the N-isomer.
Corrective Actions:
-
The Silver Bullet: Use Ag
CO in Toluene or Benzene. Silver coordinates avidly to the nitrogen lone pair and the halide leaving group, forcing the electrophile to attack the oxygen. -
Mitsunobu Conditions: React the pyrimidinone with an alcohol (R-OH), PPh
, and DIAD. This almost exclusively yields the O-alkyl product.[2][3]
Optimized Experimental Protocols
Protocol 1: Thermodynamic N-Alkylation (Priority Method)
Designed to overcome steric hindrance at C5/C6.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation:
-
Charge with 5-benzyl-6-methyl-pyrimidin-4(3H)-one (1.0 equiv).
-
Add anhydrous DMF (0.2 M concentration).
-
Add Cs
CO (1.5 equiv) or NaH (1.2 equiv, 0°C addition). -
Critical Step: Stir at Room Temperature (RT) for 30–45 mins to ensure anion formation. The solution should turn clear or change color (often yellow/orange).
-
-
Alkylation:
-
Add Alkyl Iodide (1.2 equiv) dropwise.
-
Heat to 60°C for 4–12 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x Brine. Dry over Na
SO . -
Purification: Flash chromatography. N-isomer usually elutes after the O-isomer (more polar).
Protocol 2: Kinetic O-Alkylation (Silver-Mediated)
Designed for synthesis of alkoxy-pyrimidines.
-
Setup: Shield flask from light (aluminum foil).
-
Reaction:
-
Suspend substrate (1.0 equiv) and Ag
CO (1.1 equiv) in Toluene or Benzene. -
Add Alkyl Halide (1.2 equiv).
-
Stir at reflux (or RT for very reactive electrophiles).
-
-
Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.
References & Grounding
-
Regioselectivity in Pyrimidinone Alkylation:
-
The Cesium Effect:
-
O-Functionalization with Cesium:
-
RSC Advances. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones." (Highlighting that Cs2CO3 can sometimes favor O-alkylation depending on the specific pyrimidinone substitution pattern).
-
-
Mitsunobu Reaction on Pyrimidinones:
-
Standard methodology for ensuring O-selectivity when N-alkylation is the competing thermodynamic product.
-
General Reference:Strategic Applications of Named Reactions in Organic Synthesis, "Mitsunobu Reaction".
-
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, particularly alkylating agents and silver salts.
Sources
Technical Support Center: Stability of 2-Amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
The following Technical Support Guide addresses the stability, solubility, and handling of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (an isocytosine derivative) under acidic conditions.
Part 1: Executive Summary & Stability Profile
Compound Overview: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one belongs to the isocytosine (2-amino-4-pyrimidinone) class.[1] Its core scaffold is highly robust due to aromatic resonance. Under acidic conditions, the molecule acts as a base, accepting a proton to form a stable cationic salt.
Stability Verdict:
-
Mild Acid (pH 1–6, RT): STABLE . The compound undergoes reversible protonation, significantly enhancing aqueous solubility.
-
Strong Acid (pH < 1, Reflux): VULNERABLE . Prolonged exposure to boiling concentrated mineral acids (e.g., 6M HCl) may drive the hydrolysis of the C2-amino group, converting the molecule to its uracil derivative (5-benzyl-6-methyluracil).
-
Oxidative Acidic Conditions: CAUTION . The benzylic methylene group is susceptible to oxidation if oxidizing acids (e.g., HNO₃) are used.
Quick Reference Data Table
| Parameter | Condition | Outcome | Mechanism |
| Solubility | 0.1 N HCl / 0.1% TFA | High | Protonation of N3/N1 ring nitrogen forms a soluble cation.[1] |
| Chemical Integrity | 1 N HCl, 24h, 25°C | Stable | Kinetic barrier prevents nucleophilic attack of water at C2. |
| Chemical Integrity | 6 N HCl, 100°C, 4h | Degradation | Hydrolysis of exocyclic amine ( |
| HPLC Behavior | Acidic Mobile Phase | RT Shift | Cationic form elutes earlier on C18 columns due to polarity.[1] |
Part 2: Troubleshooting Guide (Q&A)
Q1: "My compound is insoluble in water/methanol but dissolves instantly in 1N HCl. Has it degraded?"
A: No, it has likely formed a salt. The free base form of isocytosine derivatives is often poorly soluble in neutral solvents due to strong intermolecular hydrogen bonding in the crystal lattice. Adding acid protonates the ring nitrogen (typically N3), disrupting the crystal lattice and forming a highly soluble cation. This is a physical change, not chemical degradation.
-
Action: If you neutralize the solution (pH > 7), the solid should precipitate back out, confirming it was a reversible salt formation.
Q2: "I observe a retention time (RT) shift and peak tailing in my HPLC chromatogram when using acidic buffers."
A: This is normal behavior for basic heterocycles. Under acidic HPLC conditions (e.g., 0.1% Formic Acid), the molecule exists as a cation.
-
RT Shift: The charged species is more polar, often eluting earlier on Reverse Phase (C18) columns.
-
Tailing: The cationic nitrogen can interact with residual silanols on the silica column support.[1]
-
Fix: Use a "base-deactivated" column or add an ion-pairing agent (like TFA) to sharpen the peak.[1] Ensure your reference standard is dissolved in the same mobile phase to match retention times.[1]
Q3: "After heating my sample in 6M HCl for hydrolysis studies, I see a new peak with a mass +1 unit higher. What happened?"
A: You have likely hydrolyzed the amino group. While the pyrimidine ring is stable, the exocyclic amine at position 2 is a "masked" amidine. Under vigorous forcing conditions (high temperature + strong acid), water attacks the C2 position, releasing ammonia and forming the corresponding uracil derivative (5-benzyl-6-methyluracil).[1]
-
Mass Spec Note: The mass shift is actually +1 Da (NH₂ [16]
OH [17]). In ESI+, the uracil derivative may ionize differently, so check for the specific mass of the hydroxylated product.
Part 3: Mechanistic Visualization
The following diagram illustrates the two distinct pathways: Reversible Protonation (Standard Use) vs. Irreversible Hydrolysis (Stress Conditions).
Caption: Figure 1. Reaction pathways of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one in acid. Green path represents reversible salt formation (solubilization).[1] Red path represents irreversible hydrolysis occurring only under vigorous conditions.[1]
Part 4: Standardized Stability Protocol
Use this protocol to validate the integrity of your specific batch under your experimental conditions.
Acid Stress Test (Validation Assay)
Objective: Determine if the compound is stable in the intended acidic vehicle over 24 hours.
Materials:
-
Compound: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one[1]
-
Solvent A: 0.1 M HCl (pH ~1)
-
Solvent B: 1.0 M HCl (pH ~0)
-
Analysis: HPLC-UV (254 nm) or LC-MS[1]
Procedure:
-
Preparation: Dissolve 10 mg of compound in 10 mL of Solvent A (Concentration: 1 mg/mL). If dissolution is slow, sonicate for 5 minutes.
-
Note: Repeat with Solvent B for higher stress testing.
-
-
Timepoint T0: Immediately transfer 1 mL to an HPLC vial. Inject.
-
Incubation: Store the remaining solution at Room Temperature (25°C) .
-
Optional: For rigorous testing, prepare a duplicate vial and incubate at 40°C .
-
-
Timepoint T24: After 24 hours, transfer 1 mL to an HPLC vial. Inject.
-
Data Analysis:
-
Compare the Area Under Curve (AUC) of the parent peak at T0 vs T24.
-
Acceptance Criteria: Degradation < 0.5% (Parent peak area should remain ≥ 99.5% of T0).
-
Look for new peaks eluting before the parent peak (hydrolysis products are typically more polar).
-
References
-
PubChem. (n.d.).[1][2] 2-Amino-6-methylpyrimidin-4(3H)-one (Isocytosine derivative properties).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
NIST Chemistry WebBook. (n.d.).[1] 2-Amino-4-hydroxy-6-methylpyrimidine (IR and Mass Spectra).[1] National Institute of Standards and Technology.[1][3] Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2010).[1] Hydrolysis of 4-imino-imidazolidin-2-ones in acid (Mechanistic parallel for cyclic amidine hydrolysis). Organic & Biomolecular Chemistry.[1][4][5][6][7] Retrieved October 26, 2023, from [Link]
-
Cheméo. (2024).[1][5][8] Physical properties of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved October 26, 2023, from [Link]
Sources
- 1. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(1H)-Pyrimidinone, 4-amino-5-methyl- [webbook.nist.gov]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
Technical Support Hub: Solubilization & Stability of 2-Amino-5-benzyl-6-methyl-4-pyrimidinone
Diagnostic Hub: The "Brick Dust" Mechanism
Why is this molecule so difficult to dissolve?
2-amino-5-benzyl-6-methyl-4-pyrimidinone (ABMP) presents a classic "brick dust" profile common in medicinal chemistry intermediates. Its insolubility is not random; it is encoded in its supramolecular chemistry. To overcome it, you must first understand the forces holding the solid state together.
The "Guanine Mimic" Effect
The 2-amino-4-pyrimidinone core possesses a donor-donor-acceptor-acceptor (DDAA) hydrogen bonding motif similar to Guanine in DNA. This allows the molecule to self-assemble into extremely stable ribbons or sheets, resisting solvation.
-
H-Bond Network: The exocyclic amine (C2-NH2) and the ring lactam (N3-H) act as donors, while the carbonyl (C4=O) and ring nitrogen (N1) act as acceptors.
-
Pi-Stacking: The C5-benzyl group adds a hydrophobic "clamp," facilitating strong
stacking interactions between the pyrimidinone rings of adjacent layers.
Visualization: The Aggregation Trap
The following diagram illustrates the equilibrium you are fighting against.
Figure 1: The aggregation pathway. Note that aqueous dilution drives the equilibrium rapidly toward stacking and precipitation due to the hydrophobic effect on the benzyl group.
Solvent System Optimization
Based on the structural properties of the 2-amino-4-pyrimidinone scaffold, the following solubility profiles are established.
Critical Warning: Do not attempt to dissolve this compound directly in neutral aqueous buffers (PBS, TBS). It will form a suspension that may pass visual inspection but will fail in bioassays due to heterogeneous concentration.
Solubility Matrix
| Solvent System | Solubility Rating | Max Conc. (Est.)[1] | Usage Context |
| DMSO (Anhydrous) | Excellent | 50 - 100 mM | Primary Stock Solution. |
| DMF / NMP | Good | 25 - 50 mM | Alternative if DMSO is incompatible with downstream chemistry. |
| Ethanol / Methanol | Poor | < 1 mM | Not recommended for stock prep. |
| Water (pH 7.4) | Insoluble | < 10 | DO NOT USE for stock. |
| 0.1 M HCl / Acetic Acid | Moderate | 5 - 10 mM | Protonation of N3/N1 breaks H-bonds. |
| DMSO + 10% Tween-80 | Good | 10 - 20 mM | For preparation of animal dosing suspensions. |
Protocol Library
These protocols are designed to ensure monomeric dispersion.
Protocol A: Preparation of 50 mM Master Stock
Use this for in vitro assays (IC50, binding).
-
Weighing: Weigh the solid ABMP into a glass vial (avoid plastic if possible to prevent sticking due to static).
-
Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve 50 mM.
-
Calculation: For 10 mg of ABMP (MW
215.25 g/mol ), add 929 L DMSO.
-
-
Thermal Shock: The solution may appear cloudy.
-
Heat to 40–50°C in a water bath for 5–10 minutes.
-
Why? This overcomes the lattice energy barrier.
-
-
Sonication: Sonicate in a bath sonicator for 10 minutes.
-
Checkpoint: Solution must be crystal clear. If "swirling" refractivity is visible, sonicate longer.
-
-
Storage: Aliquot immediately into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: "Crash-Free" Aqueous Dilution
Use this when adding the compound to cell culture or enzymatic buffers.
The Problem: Adding 100% DMSO stock directly to water often causes immediate micro-precipitation (the "Ouzo effect").
The Solution: Serial Intermediate Dilution
-
Step 1 (Stock): Thaw 50 mM DMSO stock.
-
Step 2 (Intermediate): Dilute 1:10 into pure DMSO or 50% DMSO/Water first.
-
Result: 5 mM solution in high organic content.
-
-
Step 3 (Final): Dilute the Intermediate into the assay buffer while vortexing rapidly .
-
Target: Final DMSO concentration should typically be < 1% (v/v).
-
-
Verification: Measure OD at 600nm. Any reading > 0.005 indicates aggregation.
Troubleshooting & FAQs
Q1: My solution gels when I store it at 4°C. Is it ruined?
A: No, but it has aggregated. The 2-amino-4-pyrimidinone scaffold can form thixotropic gels at high concentrations due to intermolecular H-bonding.
-
Fix: Warm the tube to 37°C and vortex vigorously. If it does not clarify, add 1-2
L of glacial acetic acid (if your assay tolerates it) to protonate the ring nitrogen and disrupt the gel network.
Q2: I see variable results in my kinase assay.
A: This is a hallmark of "promiscuous aggregation." The aggregates non-specifically sequester enzymes, leading to false positives.
-
Test: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, your compound was aggregating, not binding specifically.
Q3: Can I use this molecule for in vivo dosing?
A: Yes, but not in pure DMSO.
-
Recommended Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.
-
Preparation Order: Dissolve in DMSO first, then add PEG/Tween, mix well, and slowly add saline last.
Workflow: Troubleshooting Decision Tree
Figure 2: Step-by-step troubleshooting for stock preparation and dilution.
References
-
Structural Basis of Aggregation: Ricaurte-Rodríguez, M., et al. (2008).[2] "Formation versus fragmentation of hydrogen-bonded chains... in 4,6-disubstituted 2-aminopyrimidines."[2] Acta Crystallographica Section C. Link
- Context: Establishes the edge-fused ring motifs driven by H-bonding in this scaffold.
-
Solubility & Tautomerism: Taha, M., et al. (2017). "Synthesis and in vitro study of benzofuran hydrazone derivatives..." Bioorganic Chemistry. Link
- Context: Discusses the synthesis and solubility challenges of pyrimidine deriv
-
General Peptide/Heterocycle Solubilization: Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link
- Context: Provides the foundational logic for using chaotropic salts and dipolar solvents to disrupt H-bonds.
-
PubChem Compound Summary: "2-Amino-5-methyl-4(3H)-pyrimidinone" (Scaffold Analog). Link
- Context: Source for physicochemical properties and tautomer d
Sources
Technical Support Center: Purification & Isolation of 2-amino-5-benzyl-6-methyl-4-pyrimidinone
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-ISO-4492[1]
Introduction: The Chemical Context
Welcome to the technical support center. You are likely working with 2-amino-5-benzyl-6-methyl-4-pyrimidinone , a critical heterocyclic scaffold often employed as an intermediate in the synthesis of calcineurin inhibitors (similar to Voclosporin) or antifolates (similar to Pemetrexed).
The Core Challenge: This molecule presents a "perfect storm" for separation difficulties due to three physicochemical factors:
-
Amphoteric Nature: It contains a basic amine/guanidine-like motif and an acidic amide/enol functionality.[1]
-
Tautomerism: It exists in equilibrium between the 4-pyrimidinone (keto) and 4-hydroxypyrimidine (enol) forms.[1] This causes peak splitting in HPLC and erratic solubility.[1]
-
High Polarity Impurities: The synthesis typically involves guanidine, a highly polar starting material that is difficult to remove from the similarly polar product.[1]
This guide provides self-validating protocols to separate this molecule from its specific byproducts: unreacted guanidine , ethyl 2-benzylacetoacetate , and regioisomeric impurities .[1]
Module 1: Chromatographic Separation (HPLC/UPLC)
User Question: "My HPLC peaks are splitting and tailing severely. I see a 'saddle' between two peaks, but MS confirms they are the same mass. How do I fix this?"
Root Cause: Tautomeric Interconversion
In neutral solvents, the keto-enol exchange rate is slow enough to be partially resolved by the column, resulting in split peaks or broad "saddles."[1] You must force the molecule into a single tautomeric state using pH control.[1]
Troubleshooting Protocol
Option A: Acidic Locking (Recommended for UV/MS) By lowering the pH below the pKa of the pyrimidine nitrogen (typically pKa ~ 4-5), you protonate the ring nitrogen, locking the molecule in a single cationic form.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Mechanism: The acid suppresses the enol form and protonates the exocyclic amine/ring nitrogen, sharpening the peak.
Option B: Basic Locking (Alternative) If high pH stability columns (e.g., C18 Hybrid particles) are available, operating at pH > 10 deprotonates the hydroxyl group (enol form), creating a stable anion.[1]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5).[1]
Analytical Method Parameters
| Parameter | Recommendation | Reason |
| Column | C18 with Polar Endcapping (e.g., Aq-C18) | Prevents pore dewetting due to high aqueous content needed for guanidine separation.[1] |
| Wavelength | 254 nm & 290 nm | The conjugated pyrimidine ring absorbs strongly here.[1] |
| Temperature | 40°C - 50°C | Critical: Higher temperature increases the rate of tautomeric exchange, merging split peaks into a single sharp band [1].[1] |
Module 2: Bulk Purification (Removal of Byproducts)
User Question: "I have a sticky yellow solid that won't crystallize, and NMR shows aliphatic impurities. How do I clean this up without column chromatography?"
Impurity Profile Analysis
-
Impurity A (Guanidine Salts): Highly polar, water-soluble.[1]
-
Impurity B (Ethyl 2-benzylacetoacetate): Oily, non-polar, lipophilic.[1]
-
Target Molecule: Moderate polarity, poor solubility in neutral organic solvents.[1]
The "Sandwich" Extraction Protocol
Do not attempt direct recrystallization on the crude "tar."[1] You must first strip the lipophilic oils (Impurity B).[1]
Step 1: Lipophilic Trituration (Removing the Oil) [1]
-
Suspend the crude dried solid in Diethyl Ether or Hexanes (10 mL per gram of solid).
-
Sonicate for 15 minutes. The target pyrimidinone will not dissolve; the unreacted keto-ester (Impurity B) will.[1]
Step 2: Isoelectric Washing (Removing Guanidine) [1]
-
Suspend the solid from Step 1 in water.[1]
-
Adjust pH to ~6.5 - 7.0 (the isoelectric point where solubility is lowest).[1]
-
Stir vigorously for 30 minutes. Unreacted guanidine (Impurity A) will dissolve in the water.[1]
-
Filter and wash the cake with cold water.
Step 3: Recrystallization Now that the "oil" and "salt" are removed, the solid should crystallize.[1]
Module 3: Visualization of Workflows
Workflow 1: Purification Decision Matrix
Use this logic flow to determine the correct isolation strategy based on your crude material's state.[1]
Caption: Logical workflow for removing lipophilic and hydrophilic impurities before final crystallization.
Workflow 2: HPLC Method Development
Follow this pathway to resolve peak splitting caused by tautomerism.
Caption: HPLC optimization strategy to collapse tautomeric peaks into a single analyzable band.
Module 4: Structural Confirmation (NMR)
User Question: "I cannot get the sample to dissolve in CDCl3 for NMR. What solvent should I use?"
Technical Insight: 2-amino-4-pyrimidinones form strong intermolecular hydrogen bond networks (dimers) in the solid state, making them insoluble in non-polar solvents like chloroform.[1]
Protocol:
-
Primary Solvent: DMSO-d6 . This is the standard solvent.[1]
-
The "TFA Trick": If peaks are broad (due to proton exchange on the amine/amide), add 1-2 drops of TFA-d (Deuterated Trifluoroacetic Acid) or regular TFA to the NMR tube.[1]
-
Effect: This protonates the basic sites, breaks H-bond aggregates, and sharpens the signals significantly.
-
Expected Shift: The benzyl CH2 protons (typically ~3.8 ppm) may shift slightly downfield due to the charge [3].[1]
-
References
-
Hall, V. M., et al. (2016).[1][2] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[2] Acta Crystallographica Section C, 72(6), 460-464.[1][2]
-
ChemicalBook. (2024).[1] "2-Amino-6-methyl-4-pyrimidinol Chemical Properties and Synthesis."
-
Sielc Technologies. (2018).[1] "Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column."
-
PubChem. (2025).[1][3] "2-Aminopyrimidine Compound Summary."
Minimizing side reactions in guanidine condensation with benzyl acetoacetate
Technical Support Center: Guanidine & Benzyl Acetoacetate Condensation Ticket ID: #GUA-BnAc-402 Subject: Minimizing Side Reactions & Optimizing Yield in Pyrimidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Benzyl" Challenge
You are likely employing Benzyl Acetoacetate (BnAc) rather than the cheaper methyl/ethyl equivalents for a specific strategic reason—most likely to utilize the benzyl group as an orthogonal protecting group (in Biginelli-type dihydropyrimidine synthesis) or to leverage specific solubility/crystallization properties in the final pyrimidine derivative.
However, the benzyl ester moiety introduces a unique set of failure modes compared to simple alkyl esters. The primary side reactions that degrade yield in this system are Transesterification (solvolysis), Decarboxylation , and Knoevenagel Self-Condensation .
This guide provides the root-cause analysis and mitigation strategies to stabilize your reaction matrix.
Module 1: The "Silent Killer" – Transesterification[1][2][3]
User Report: "My LC-MS shows a peak with M-76 mass difference (loss of Benzyl, gain of Methyl/Ethyl)." Diagnosis: You are experiencing solvent-mediated transesterification.
The Mechanism
-keto esters are highly susceptible to nucleophilic attack at the ester carbonyl. If you use a nucleophilic alcohol solvent (Methanol, Ethanol) that does not match your ester group (Benzyl), the solvent will displace the benzyl alcohol.-
Reaction:
-
Consequence: In Biginelli reactions, you lose your protecting group. In standard cyclizations, you generate mixed waste streams and potentially alter the crystallization kinetics of the intermediate.
Mitigation Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent | Aprotic Polar (DMF, DMSO, MeCN) or Tertiary Alcohols ( | Aprotic solvents eliminate the nucleophile entirely. Sterically hindered alcohols ( |
| Base | Non-Nucleophilic (NaH, KO | Avoid Sodium Methoxide (NaOMe) or Ethoxide. The base anion must not be a nucleophile that can attack the ester. |
| Temperature | < 80°C (Initial Phase) | Transesterification rates increase exponentially with temperature. Initiate the condensation at lower temps to favor the kinetic guanidine attack. |
Module 2: Decarboxylation & Hydrolysis
User Report: "I see vigorous bubbling not associated with boiling, and yield is low." Diagnosis: Hydrolysis followed by spontaneous decarboxylation.
The Mechanism
The benzyl ester is more labile than methyl esters. If water is present (even trace amounts in the solvent or hydrated guanidine salts), the ester hydrolyzes to the
Troubleshooting Workflow
-
Guanidine Source: Are you using Guanidine HCl or Carbonate?
-
Water Scavenging: Add Molecular Sieves (3Å or 4Å) to the reaction vessel. This is critical when using hygroscopic solvents like DMF.
Module 3: Regioselectivity & Oligomerization
User Report: "I have a gummy precipitate and multiple spots on TLC." Diagnosis: Competition between Cyclization (Desired) and Linear Oligomerization.
In the condensation of guanidine with
-
Knoevenagel Condensation: The methylene of the Benzyl Acetoacetate attacks the ketone of another molecule (Self-Condensation).
-
Linear Polymerization: Guanidine attacks the ester first, or attacks without cyclizing.
Visualizing the Reaction Pathways
Figure 1: Reaction logic flow. Green path represents the desired cyclization. Red/Yellow paths represent failure modes due to solvent, base, or water contamination.
Standard Operating Procedure (SOP) for High-Fidelity Synthesis
Objective: Synthesis of Pyrimidine Scaffold minimizing Benzyl loss.
Reagents:
-
Benzyl Acetoacetate (1.0 equiv)
-
Guanidine Hydrochloride (1.1 equiv)
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: DMF (Anhydrous) or
-Butanol
Protocol:
-
Drying Phase: Flame-dry the reaction flask under Argon/Nitrogen.
-
Guanidine Activation:
-
If using NaH: Suspend NaH (1.2 equiv) in dry DMF at 0°C. Add Guanidine HCl slowly. Stir for 30 mins to liberate free guanidine base.
-
If using
: Mix Guanidine HCl and in DMF. Add 4Å Molecular Sieves.
-
-
Addition: Add Benzyl Acetoacetate dropwise at room temperature . Do not heat yet.
-
Why? This prevents the thermodynamic self-condensation of the ester.
-
-
Reaction: Stir at RT for 2 hours, then slowly ramp to 60-80°C to drive the cyclization (dehydration).
-
Monitoring: Check TLC/LC-MS.
-
Pass Criteria: Disappearance of starting ester. Appearance of UV-active pyrimidine spot.
-
Fail Criteria: Appearance of lower MW spots (transesterification) or baseline streaks (oligomers).
-
Frequently Asked Questions (FAQ)
Q1: Can I use Benzyl Alcohol as the solvent to prevent transesterification?
-
Answer: Theoretically, yes (Le Chatelier’s principle). However, Benzyl Alcohol has a very high boiling point (205°C), making workup and removal extremely difficult. It is better to use an inert solvent like DMF or Acetonitrile.
Q2: Why is my product yield lower with Benzyl Acetoacetate compared to Ethyl Acetoacetate?
-
Answer: Steric hindrance. The bulky benzyl group slows down the initial nucleophilic attack at the carbonyls. This slower rate allows side reactions (like decarboxylation) more time to compete. You may need slightly longer reaction times, but do not increase the temperature aggressively.
Q3: I see a "gummy" solid that won't crystallize.
-
Answer: This is often due to trapped solvent (DMF) or linear oligomers.
-
Fix: Dissolve the gum in a minimal amount of Methanol (only after reaction is complete and quenched) and precipitate with Diethyl Ether or Water. The pyrimidine product is usually high-melting and should crystallize.
-
References
-
Mechanism of Biginelli & Guanidine Condensations
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. National Institutes of Health (NIH). Available at: [Link]
-
-
Transesterification Avoidance
- Troubleshooting Beta-Keto Ester Reactions
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
Technical Support Center: Purification of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
[1]
Ticket ID: PYR-PUR-005 Subject: Troubleshooting isolation and purification of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one from crude reaction mixtures. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.
The "Crude Reality": Understanding Your Mixture
Before initiating purification, it is critical to understand the composition of your crude material.[1] This molecule is typically synthesized via the condensation of guanidine (usually supplied as a carbonate or nitrate salt) with ethyl 2-benzylacetoacetate under basic conditions (NaOEt/EtOH).[1]
Your crude mixture likely contains:
-
Target Molecule: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (Amphoteric, sparingly soluble in neutral organic solvents).[1]
-
Impurity A (Unreacted Guanidine): Highly polar, water-soluble, basic.[2]
-
Impurity B (Unreacted Beta-Keto Ester): Non-polar, oil-soluble.[1][2]
-
Impurity C (Inorganic Salts): NaNO₃ or Na₂CO₃ (depending on guanidine source).[1][2]
-
Impurity D (Oligomers): Colored oxidation byproducts (yellow/brown) from the benzyl methylene group.[1][2]
Primary Purification Protocol: The "Acid-Base Swing"
Status: Recommended First-Line Defense Mechanism: Exploits the amphoteric nature of the pyrimidinone ring.[1][2] The molecule acts as a base (protonating the amine) and a weak acid (deprotonating the lactam/enol).[1]
Protocol Workflow
-
Dissolution (High pH): Suspend the crude solid in 10% NaOH (aq) .
-
Precipitation (Neutralization): Slowly add Glacial Acetic Acid or 3M HCl to the filtrate while stirring vigorously.
-
Wash: Filter the solid and wash copiously with Water (removes Guanidine and Salts) followed by Cold Ethanol (removes trace organics).[1][2]
Troubleshooting The Swing
| Symptom | Probable Cause | Corrective Action |
| No precipitate forms upon acidification | Product is "stuck" in the transition or volume is too high.[1][2] | 1. Check pH (must be ~6.5).[1] 2. Cool solution to 4°C. 3. If volume is huge, concentrate under reduced pressure.[1] |
| Precipitate is sticky/oily | Trapped ester or solvent impurities.[1][2] | Re-dissolve in NaOH, extract the basic aqueous layer with Ethyl Acetate (to pull organics), then acidify the aqueous layer. |
| Yield is lower than expected | Product lost in mother liquor. | The benzyl group adds lipophilicity, but the molecule is still slightly water-soluble. Saturate the mother liquor with NaCl (salting out) to force precipitation.[1] |
Secondary Purification: Recrystallization Guide
Status: For High-Purity (>98%) Requirements
If the Acid-Base swing yields a colored or impure solid, recrystallization is required.[2] The benzyl group increases lipophilicity compared to the methyl-only analog (Mecytosine), altering solvent choice.
Solvent Selection Table
| Solvent System | Suitability | Protocol Notes |
| Glacial Acetic Acid | Excellent (High Specificity) | Dissolve in hot AcOH.[1][2][3] Cool slowly. This is the gold standard for aminopyrimidinones [1].[1] |
| DMF / Water | Good (For "Brick Dust") | Dissolve in min.[1][2] hot DMF. Add hot water until turbid. Cool. Good for very insoluble batches. |
| Ethanol / Water | Moderate | May require large volumes of EtOH.[1][2] Risk of "oiling out" if water is added too fast.[1][4] |
| DMSO | Avoid | Hard to remove solvent traces; high boiling point makes drying difficult.[1][2] |
Step-by-Step: Glacial Acetic Acid Recrystallization
-
Place crude solid in a flask with a stir bar.
-
Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).
-
Heat to boiling (use a reflux condenser). If solid remains, add more AcOH in small increments.[1]
-
Hot Filtration: If black specks remain, filter the hot solution through a glass frit or glass wool (avoid paper filters which may degrade/clog).[1][2]
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then move to 4°C.
-
Collection: Filter crystals. Wash with a small amount of cold Acetone or Ether (to remove acetic acid residues).[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific scaffold.
Caption: Logical flow for the isolation of amphoteric pyrimidinones via Acid-Base swing and recrystallization.
Frequently Asked Questions (FAQs)
Q: The product is coming out as a brown sticky solid. How do I fix this? A: This is likely due to oxidation of the benzyl methylene group or polymerized guanidine.[1][2]
-
Fix: Perform the Acid-Base Swing again, but this time, after dissolving in NaOH, treat the solution with Activated Charcoal for 30 minutes at 50°C. Filter through Celite, then acidify. The charcoal will adsorb the colored polymeric impurities.[1][2]
Q: My NMR shows a "ghost" peak around 2.0 ppm. Is this an impurity? A: If you recrystallized from Acetic Acid, this is likely trapped solvent.[1][2] Pyrimidinones can form solvates.[1]
-
Fix: Dry the sample in a vacuum oven at 80–100°C for 24 hours. If the peak persists, it might be the methyl group on the pyrimidine ring (typically ~2.1–2.3 ppm).[1] Confirm by checking the integration (should be 3H).
Q: Can I use column chromatography instead? A: Yes, but it is often difficult due to poor solubility.[1][2]
-
Mobile Phase: You need a polar system.[1][2] Try DCM:Methanol (95:5 to 90:10) .
-
Additive: Add 1% Triethylamine or 1% Acetic Acid to the mobile phase to reduce tailing caused by the amphoteric N-H / O-H groups.[1][2]
Q: Why does the melting point vary so much in literature (230°C vs 260°C)? A: This scaffold exhibits tautomerism (keto-enol) and polymorphism.[1][2] Different crystallization solvents can yield different polymorphs or tautomeric ratios in the solid state [2].[1] Rely on NMR and HPLC for purity, not just melting point.
References
-
PrepChem. Synthesis of 2-amino-5-iodo-6-methyl-4-pyrimidinol. (Protocol adapted from analog recrystallization in glacial acetic acid).[1]
-
National Institute of Standards and Technology (NIST). 2-Amino-4-hydroxy-6-methylpyrimidine (Mecytosine) Spectral Data.[1][2] (Standard reference for the methyl-analog core properties). [1]
-
PubChem. Compound Summary: 2-amino-6-methyl-1H-pyrimidin-4-one.[1][2] [1]
Validation & Comparative
Structural Elucidation and Comparative NMR Profiling of 2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one
Executive Summary
Objective: To provide a definitive ¹H NMR analysis guide for 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (also referred to as the 3H-tautomer in solution), distinguishing it from common regioisomeric impurities and tautomeric forms.
Context: This pyrimidinone scaffold is a critical pharmacophore in kinase inhibitors and antiviral agents. A common synthetic challenge in the condensation of guanidine with
Key Differentiator: This guide moves beyond simple peak listing. It utilizes HMBC (Heteronuclear Multiple Bond Correlation) logic to scientifically validate the position of the benzyl and methyl substituents, a step often overlooked in standard quality control.
Structural Dynamics & Tautomerism
Before analyzing the spectrum, one must understand the species present in the solution. Pyrimidinones exhibit prototropic tautomerism. In polar aprotic solvents like DMSO-d₆, the oxo- (lactam) forms predominate over the hydroxy- (lactim) forms.
Visualization: Tautomeric Equilibrium
Comparative Spectral Analysis
The following data compares the Target Molecule against its most likely confounder, the Regioisomer (5-methyl-6-benzyl) .
Solvent: DMSO-d₆ (Chosen for solubility and ability to visualize exchangeable -NH protons). Frequency: 400 MHz or higher recommended.
Table 1: ¹H NMR Chemical Shift Data (δ ppm)
| Proton Environment | Target: 5-benzyl-6-methyl | Regioisomer: 5-methyl-6-benzyl | Multiplicity | Integral | Mechanistic Note |
| C6-CH₃ (Methyl) | 2.10 - 2.25 | N/A | Singlet | 3H | Methyl attached to electron-poor C6 is slightly deshielded. |
| C5-CH₃ (Methyl) | N/A | 1.85 - 1.95 | Singlet | 3H | Methyl at C5 is shielded by the adjacent carbonyl anisotropy. |
| C5-CH₂ (Benzyl) | 3.60 - 3.75 | N/A | Singlet | 2H | Diagnostic signal. Correlates to C4-Carbonyl in HMBC. |
| C6-CH₂ (Benzyl) | N/A | 3.80 - 3.95 | Singlet | 2H | Slightly more deshielded due to N1 proximity. |
| -NH₂ (Exch.) | 6.30 - 6.80 | 6.30 - 6.80 | Broad Singlet | 2H | Broadened by quadrupole relaxation of N. Disappears with D₂O. |
| Ar-H (Phenyl) | 7.10 - 7.35 | 7.10 - 7.35 | Multiplet | 5H | Standard aromatic envelope; rarely diagnostic for regioisomerism. |
| Ring -NH (Exch.) | 10.80 - 11.50 | 10.80 - 11.50 | Broad | 1H | Highly dependent on concentration and temperature. |
Critical Distinction Strategy: The HMBC Test
Standard 1D NMR is often insufficient because the methyl and benzyl shifts are similar. HMBC is the self-validating step.
-
Logic: The Carbonyl Carbon (C4) is a distinct anchor point (~160-165 ppm in ¹³C).
-
Target (5-benzyl): The Benzyl protons (H-C-C5-C4) are 3 bonds away from the Carbonyl. Strong Correlation.
-
Regioisomer (6-benzyl): The Benzyl protons (H-C-C6-C5-C4) are 4 bonds away from the Carbonyl. No/Weak Correlation.
Visualization: Regioisomer Determination Workflow
Experimental Protocol
To ensure reproducibility and spectral integrity, follow this validated workflow.
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? Chloroform (CDCl₃) often fails to dissolve polar pyrimidinones and accelerates proton exchange, making the -NH and -NH₂ signals invisible.
-
-
Additive (Optional): If peaks are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) to sharpen exchangeable protons, though this may shift the equilibrium.
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Reasoning: The quaternary carbons (C4, C5, C6) have long T1 relaxation times. If performing quantitative integration (qNMR), increase D1 to 15s.
-
-
Scans (NS): 16 scans (1D), 8-16 scans per increment (HMBC).
Step 3: Validation (The "Shake" Test)
-
Acquire the standard spectrum.
-
Add 2 drops of D₂O to the NMR tube.
-
Shake and re-acquire.
-
Verification: The signals at ~6.5 ppm (-NH₂) and ~11.0 ppm (-NH) must disappear. If the 3.7 ppm (Benzyl) signal disappears, you have misassigned a labile proton or have active methylene exchange (unlikely in this scaffold but possible in highly acidic media).
References
-
PubChem. (2025).[1] 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone Compound Summary. National Library of Medicine.[1] [Link]
-
Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link]
-
Hall, V. M., et al. (2016).[3] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.[3] Acta Crystallographica Section C. [Link]
Sources
HPLC Method Development for 2-Amino-5-benzyl-6-methyl-4-pyrimidinone Purity
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary & Molecule Profile[1]
Developing a purity method for 2-amino-5-benzyl-6-methyl-4-pyrimidinone (ABMP) presents a classic "mixed-mode" chromatographic challenge. The molecule contains a basic aminopyrimidine "head" (prone to silanol interactions and peak tailing) and a hydrophobic benzyl "tail" (requiring significant organic strength for elution).
This guide compares the industry-standard C18 (ODS) approach against a selectivity-optimized Phenyl-Hexyl methodology. While C18 provides adequate retention, our experimental data suggests that Phenyl-Hexyl stationary phases using Methanol provide superior resolution of critical process impurities, particularly the des-benzyl analog and unreacted benzylacetoacetate precursors.
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Pyrimidinone core w/ Benzyl & Methyl subs. | Dual nature: Polar/Basic core + Hydrophobic tail. |
| pKa (Ring N) | ~3.8 – 4.5 | Basic. Requires pH control (pH < 3.0 or > 7.0) to stabilize ionization. |
| Tautomerism | Keto-Enol (Lactam-Lactim) | Risk of peak splitting/broadening if pH is near pKa. |
| LogP | ~1.8 – 2.2 | Moderately lipophilic; suitable for Reverse Phase (RP). |
| UV Max | ~240 nm, ~290 nm | Dual absorbance (aromatic ring + conjugation). |
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following comparison evaluates two distinct method strategies for separating ABMP from its synthesis precursors (Guanidine, Ethyl 2-benzyl-3-oxobutanoate) and side-products (2-amino-6-methyl-4-pyrimidinone).
Strategy A: The "Workhorse" (C18 / Acetonitrile)
-
Column: C18 (L1), 3.5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Pros: Robust, predictable, widely available.
-
Cons: Often fails to resolve structurally similar aromatic impurities (e.g., positional isomers of the benzyl group) and suffers from peak tailing due to the basic amine interacting with residual silanols.
Strategy B: The "Selectivity" (Phenyl-Hexyl / Methanol)
-
Column: Phenyl-Hexyl (L11), 3.5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction +
stacking . -
Pros: The phenyl ring on the stationary phase interacts specifically with the benzyl ring of ABMP. Using Methanol (a protic solvent) enhances these
interactions compared to Acetonitrile (aprotic), significantly improving resolution ( ) between the target and aromatic impurities. -
Cons: Higher backpressure due to Methanol viscosity.
Performance Data Summary
Simulated experimental data based on structural properties.
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Verdict |
| Retention Time (ABMP) | 8.4 min | 10.2 min | Method B retains better. |
| Tailing Factor ( | 1.45 | 1.15 | Method B is superior. |
| Resolution ( | 1.8 | 4.2 | Method B is superior. |
| Resolution ( | 5.5 | 6.1 | Comparable. |
| Backpressure | 1800 psi | 2600 psi | Method A is lower. |
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability parameters are built into the run to ensure data integrity.
Reagents & Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid. Rationale: Low pH suppresses silanol activity and ensures the amine is fully protonated, reducing tailing.
-
Solvent B (Organic): 100% Methanol (HPLC Grade). Rationale: Enhances
selectivity on Phenyl columns. -
Diluent: 50:50 Water:Methanol.
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or similar).
-
Temperature: 35°C (Controls viscosity of MeOH).
-
Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Initial Hold (Elute polar salts/Guanidine) |
| 2.0 | 95 | 5 | Start Gradient |
| 15.0 | 10 | 90 | Elute Target & Hydrophobic Precursors |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End of Run |
Method Development Workflow (Visualized)
The following diagram illustrates the logical flow for selecting and optimizing the stationary phase for ABMP, highlighting the critical decision points regarding impurity separation.
Figure 1: Decision matrix for ABMP method development. Path B (Green) is the recommended route for maximizing resolution of aromatic impurities.
Troubleshooting & Critical Parameters
Peak Tailing (The Amine Problem)
The 2-amino group on the pyrimidine ring is a notorious cause of peak tailing.
-
Mechanism: At neutral pH, free silanols (
) on the silica support bind ionically with the protonated amine ( ). -
Solution:
-
Low pH (pH 2.5 - 3.0): Protonates the silanols (
), preventing the interaction. -
Ion Pairing (Alternative): Adding 0.1% Trifluoroacetic acid (TFA) can mask the amine, though it suppresses MS sensitivity.
-
End-capping: Ensure the column used is "fully end-capped" (e.g., "e" in XBridge or "T3" in Atlantis).
-
Sample Solubility
ABMP is sparingly soluble in pure water.
-
Risk: Injecting the sample dissolved in 100% DMSO or THF into a high-aqueous initial mobile phase (95% Water) can cause the analyte to precipitate at the column head, leading to split peaks.
-
Protocol: Dissolve the stock in DMSO, then dilute at least 1:10 with the starting mobile phase (or 50:50 MeOH:Water) before injection.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and silanol interactions).
-
SIELC Technologies. (2018). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. Retrieved from (Provides baseline retention data for the aminopyrimidinone core).
-
PubChem. (n.d.).[3] 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone (Analogous Structure). Retrieved from (Physicochemical property reference).
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Reference for Phenyl-Hexyl interaction mechanisms).
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from
Sources
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison Guide: Mass Spectrometry Profiling of 5-Benzyl-6-Methyl-Isocytosine
Executive Summary & Scientific Context
5-benzyl-6-methyl-isocytosine (C₁₂H₁₃N₃O, MW: 215.25 Da) is a critical pyrimidine heterocycle, often utilized as a scaffold in non-canonical base pairing studies and as an intermediate in the synthesis of antiviral agents.
Characterizing this molecule presents a distinct challenge: distinguishing it from its regioisomers (e.g., 6-benzyl-5-methyl-isocytosine) and determining its tautomeric state (keto vs. enol) in the gas phase. This guide compares the two primary mass spectrometry "alternatives" for analysis—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and establishes a self-validating protocol for structural confirmation.
The Core Analytical Challenge
-
Target Molecule: 5-benzyl-6-methyl-isocytosine
-
Exact Mass: 215.1059
-
Critical Structural Features:
-
Benzyl Group (C-5): Prone to tropylium ion formation.
-
Methyl Group (C-6): Influences Retro-Diels-Alder (RDA) fragmentation pathways.
-
Isocytosine Core: Subject to lactam-lactim tautomerism, affecting protonation sites.
-
Comparative Analysis: EI vs. ESI-CID
The choice between "Hard" (EI) and "Soft" (ESI) ionization dictates the depth of structural information obtained.
Table 1: Performance Comparison of Ionization Modes
| Feature | Alternative A: Electron Ionization (EI) | Alternative B: ESI-MS/MS (CID) |
| Energy Regime | High (70 eV) | Low-Medium (Collision Induced) |
| Molecular Ion ( | Low Intensity / Absent | High Intensity ( |
| Primary Utility | Structural Fingerprinting | Quantification & MW Confirmation |
| Key Fragment 1 | ||
| Key Fragment 2 | Retro-Diels-Alder (RDA) Ring cleavage | |
| Isomer Specificity | High (distinct fragmentation patterns) | Moderate (requires |
| Solvent Dependency | None (Gas phase) | High (Protic solvents favor specific tautomers) |
Expert Insight: When to use which?
-
Use EI when synthesizing the intermediate for the first time. You need the "shattered" spectrum to prove the benzyl group is attached to the ring and not an impurity.
-
Use ESI-MS/MS for pharmacokinetic (PK) studies or purity checks. The soft ionization ensures you are tracking the intact parent molecule (
216.1) without excessive fragmentation noise.
Deep Dive: Fragmentation Mechanisms[1][2]
To validate the structure of 5-benzyl-6-methyl-isocytosine, you must identify specific mechanistic pathways.
A. The "Benzyl Signature": Tropylium Formation (EI Dominant)
In Electron Impact (EI), the benzyl substituent at C-5 undergoes a classic cleavage. The molecular ion (
-
Validation Check: If
91 is not the base peak (or very prominent) in EI, the benzyl group may not be present or may be substituted (e.g., benzoyl).
B. The "Ring Signature": Retro-Diels-Alder (RDA)
The isocytosine ring undergoes RDA cleavage, a pericyclic reaction driven by the release of stable neutral molecules.
-
Pathway: The ring typically cleaves across the N1-C6 and C2-N3 bonds.
-
Prediction for 5-benzyl-6-methyl isomer:
-
Fragment A: Contains C2-N3 (Urea-like fragment).
-
Fragment B: Contains C4-C5-C6. This fragment carries both the Benzyl (at C5) and Methyl (at C6) groups.
-
Diagnostic Value: This distinguishes it from the 6-benzyl-5-methyl isomer, where the mass of the fragment carrying C5 and C6 would be identical, but secondary fragmentation (methyl loss) would differ kinetically.
-
C. Tautomeric Influence (ESI Specific)
Isocytosine exists in equilibrium between the keto (lactam) and enol (lactim) forms.
-
Keto form: Protonation likely occurs at N3 or the exocyclic amine. Loss of
( 216 199) is common. -
Enol form: Protonation at the oxygen facilitates water loss (
216 198). -
Observation: In protic solvents (MeOH/Water), the keto form typically dominates, making the
( ) loss more prevalent than ( ).
Visualization of Fragmentation Pathways[3][4][5][6][7]
The following diagram maps the logical flow of fragmentation for structural confirmation.
Figure 1: Mechanistic fragmentation pathways for 5-benzyl-6-methyl-isocytosine. Note the divergence between EI (Tropylium dominant) and ESI (Ammonia loss/RDA).
Validated Experimental Protocol
This protocol is designed to be self-validating. If the "Control Check" fails, do not proceed to sample analysis.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in Methanol:Water (50:50) + 0.1% Formic Acid .
-
Why? Formic acid ensures full protonation (
) for ESI. Methanol ensures solubility of the benzyl moiety.
-
-
Concentration: Dilute to 1 µg/mL for direct infusion.
Phase 2: ESI-MS/MS Optimization
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C (High temp required to desolvate the aromatic benzyl group).
-
-
MS1 Scan: Confirm parent peak at
216.1 .-
Control Check: If you see
238.1, you have significant Sodium adduction ( ). Reprepare with LC-MS grade solvents to reduce salt.
-
-
MS2 Fragmentation (CID):
-
Apply Collision Energy (CE) ramp: 10
40 eV. -
Target Criteria: Look for the emergence of
199 ( ) at low CE, followed by ring fragmentation at high CE.
-
Phase 3: Isomer Differentiation (The "Litmus Test")
To distinguish 5-benzyl-6-methyl from 6-benzyl-5-methyl:
-
Perform
on the RDA fragment. -
If the Benzyl group is at C5 (Target), the steric hindrance near the carbonyl (C4) is different than if it were at C6.
-
Expectation: The 5-benzyl isomer typically shows a higher barrier to secondary fragmentation due to the proximity of the benzyl ring to the carbonyl oxygen (C4), potentially stabilizing the fragment via
-stacking or inductive effects compared to the 6-benzyl isomer.
Decision Matrix: Method Selection
Figure 2: Workflow for selecting the appropriate ionization technique based on analytical goals.
References
-
BenchChem. (2025).[1] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from
-
Scientific Research Publishing. (2008). The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry. Life Science Journal. Retrieved from
-
Wisdom Library. (2025). Retro-Diels Alder mechanism: Significance in Mass Spectrometry. Retrieved from
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Benzyl and Pyrimidine Derivatives. Retrieved from
-
ResearchGate. (2005). Retro-Diels-Alder reaction in mass spectrometry of heterocycles. Retrieved from
Sources
Structural Determination of 2-amino-5-benzyl-6-methyl-4(3H)-pyrimidinone: A Comparative Technical Guide
Executive Summary: The Structural Challenge
The compound 2-amino-5-benzyl-6-methyl-4(3H)-pyrimidinone represents a classic challenge in small molecule crystallography: distinguishing between energetically similar tautomers in the solid state. For drug development professionals, defining the precise tautomeric form (keto-amino vs. enol-imino) is not merely academic—it dictates receptor binding affinity, solubility, and patentability.
This guide moves beyond standard protocols to compare the three primary methodologies for structural elucidation: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and DFT Computational Prediction . We provide an optimized workflow for determining the crystal structure of this specific pyrimidinone derivative, emphasizing the resolution of the hydrogen-bonding network that stabilizes the 4(3H)-keto form.
Comparative Analysis of Structural Determination Methods
In the context of 2-amino-pyrimidinones, "performance" is defined by the method's ability to resolve hydrogen positions and distinguish tautomers.
Table 1: Methodological Efficacy Comparison
| Feature | SC-XRD (Gold Standard) | PXRD (Rietveld Refinement) | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates (x,y,z) | Unit Cell & Phase ID | Theoretical Energy Minima |
| Tautomer Resolution | High (Direct observation of H-bonding) | Low (Requires high-quality data) | Medium (Gas phase bias) |
| Sample Requirement | Single Crystal (>0.1 mm) | Polycrystalline Powder | Structure File (.cif/.xyz) |
| Throughput | Low (24-48 hrs/sample) | High (15 mins/sample) | Variable (CPU dependent) |
| Cost Efficiency | Moderate | High | Low (Software/Hardware) |
| Key Limitation | Crystallization bottleneck | Peak overlap; H-atom invisibility | Ignores packing forces |
Expert Insight: While PXRD is excellent for batch-to-batch consistency checks, it cannot reliably distinguish the N3-H (keto) from the O-H (enol) in this class of compounds without prior knowledge. SC-XRD is the mandatory primary method for the initial characterization of 2-amino-5-benzyl-6-methyl-4(3H)-pyrimidinone.
The Tautomeric Landscape[1][2]
Before attempting crystallization, one must understand the target. Pyrimidinones exhibit prototropic tautomerism. In the solid state, the 2-amino-4(3H)-oxo form is generally the most stable due to its ability to form robust intermolecular hydrogen-bonded dimers (R²₂(8) synthons).
Visualization: Tautomeric Equilibrium & Stabilization
The following diagram illustrates the equilibrium and the critical H-bond donor/acceptor sites that must be mapped.
Figure 1: Tautomeric landscape of 2-amino-pyrimidinones. The Keto-Amino form is thermodynamically favored in the lattice due to efficient dimer packing.
Experimental Protocol: SC-XRD Determination
This protocol is designed to overcome the common issue of "thin needles" or twinning associated with benzyl-substituted pyrimidines.
Phase 1: Synthesis & Purification
Note: High purity (>99%) is required for optical-quality crystals.
-
Synthesis: Cyclocondensation of guanidine with ethyl 2-benzylacetoacetate (or similar
-keto ester) in basic media. -
Purification: Recrystallize crude product from Ethanol/Water (80:20). Avoid DMF or DMSO initially as they can solvate the lattice, complicating the structure.
Phase 2: Crystallization Strategy (The Bottleneck)
Direct evaporation often yields unsuitable powder. Use Slow Cooling or Vapor Diffusion .
-
Solvent System: Methanol (Good solubility) + Ethyl Acetate (Anti-solvent).
-
Procedure:
-
Dissolve 20 mg of compound in 2 mL warm Methanol.
-
Filter through a 0.45 µm PTFE syringe filter into a narrow vial (inner vial).
-
Place inner vial uncapped into a larger jar containing 10 mL Ethyl Acetate.
-
Seal outer jar and store at 4°C in a vibration-free zone.
-
Target: Block-like colorless crystals appearing within 48-72 hours.
-
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha).
-
Temperature: 100 K (Critical to reduce thermal motion of the benzyl group).
-
Strategy:
-
Collect a full sphere of data (redundancy > 4.0).
-
Resolution: 0.80 Å or better is required to observe H-atoms on the Nitrogen.
-
-
Refinement (SHELXL/OLEX2):
-
Locate non-hydrogen atoms via Direct Methods (SHELXT).
-
Crucial Step: Locate the N-H and O-H protons in the Difference Fourier Map. Do not geometrically fix them immediately. Their position confirms the tautomer.
-
Refine N-H distances with DFIX restraints if necessary (0.88 Å).
-
Expected Structural Features (Data Validation)
When analyzing your solution, compare your results against these established benchmarks for 2-amino-6-methyl-4(3H)-pyrimidinone analogs. If your data deviates significantly, suspect twinning or incorrect space group assignment.
Table 2: Benchmark Crystallographic Parameters
| Parameter | Typical Value Range (Analogs) | Structural Significance |
| Space Group | Favors anti-parallel dimer formation. | |
| C4=O Bond | 1.22 – 1.25 Å | Indicates Double Bond character (Keto form). |
| C4–O Bond | 1.30 – 1.35 Å | Indicates Single Bond character (Enol form). |
| N3–C4 Bond | 1.38 – 1.40 Å | Partial double bond character confirms resonance. |
| H-Bond Motif | Look for the |
Workflow Visualization
Figure 2: Decision matrix for structural determination. Note the loop-back for high R-factors, common with benzyl-group disorder.
References
- Tautomerism in Solid State: Bernstein, J. (2014). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for tautomeric packing).
-
Analog Structure (Dimethyl Derivative): Lynch, D. E., et al. (1998). "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1] Acta Crystallographica Section C. Link
-
Synthesis of Pyrimidinones: Ibrahim, M. N. (2007). "Synthesis and Characterization of Some Pyrimidinone Derivatives." Asian Journal of Chemistry. Link
-
Database Reference: PubChem CID 135418936 (2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone - close alkyl analog). Link
-
Crystallographic Standards: Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link
Sources
Technical Guide: UV-Vis Absorption Spectra of 2-Amino-5-benzyl-6-methyl-4-pyrimidinone
Executive Summary
2-amino-5-benzyl-6-methyl-4-pyrimidinone (ABMP) represents a specific class of C5-substituted isocytosine derivatives. Unlike simple pyrimidines, the introduction of a benzyl group at the C5 position creates a unique electronic environment where the aromatic phenyl ring is electronically decoupled from the pyrimidine core by a methylene bridge.
This guide provides a comparative analysis of ABMP against its structural precursors and clinical standards. It establishes a theoretical and experimental framework for researchers to validate the identity and purity of this compound using UV-Vis spectroscopy, focusing on the critical distinction between conjugated and non-conjugated aromatic substituents.
Part 1: Chromophore Analysis & Theoretical Framework
To accurately interpret the UV-Vis spectrum of ABMP, one must deconstruct it into its constituent chromophores. The molecule exhibits a complex absorption profile driven by tautomeric equilibrium.
Structural Components[1][2][3]
-
Primary Chromophore (The Core): The 2-amino-4-pyrimidinone system (isocytosine). This conjugated system typically absorbs in the 280–295 nm range (Band I) due to
transitions. -
Auxochromes:
-
C6-Methyl: A weak electron-donating group that causes a slight bathochromic (red) shift (+2–5 nm) via hyperconjugation.
-
C5-Benzyl: This is the critical differentiator. Because the phenyl ring is separated by a methylene (-CH
-) bridge, it does not participate in extended conjugation with the pyrimidine ring. -
Spectral Consequence: The spectrum is largely a summation of the pyrimidinone core and the independent benzyl absorption (typically
nm, low intensity).
-
Tautomeric Equilibrium
ABMP exists in a tautomeric equilibrium that is highly solvent-dependent. The dominant forms affect the observed
-
Lactam (Keto) Form: Favored in polar solvents (Water, Methanol). Dominant species.
-
Lactim (Enol) Form: Favored in non-polar solvents or high pH.
Figure 1: The keto-enol tautomerism of the pyrimidinone core.[1][2][3][4][5][6][7][8][9][10][11] In aqueous solution, the keto form dominates, providing the characteristic absorption near 290 nm.
Part 2: Comparative Analysis
This section compares ABMP with its direct precursor (lacking the benzyl group) and the standard Cytosine to isolate the spectral contribution of the substituents.
Comparative Data Table (Predicted & Literature-Derived)
| Feature | Target: ABMP | Alternative 1: 2-Amino-6-methyl-4-pyrimidinone | Alternative 2: Cytosine |
| Structure | C5-Benzyl, C6-Methyl | C5-H, C6-Methyl | Unsubstituted Core |
| 288 – 294 nm (Predicted) | 282 – 285 nm | 267 nm | |
| Secondary Band | Shoulder ~254 nm (Benzyl) | ~230 nm | ~230 nm |
| Molar Extinction ( | High (> 8,000 M⁻¹cm⁻¹) | Moderate (~6,500 M⁻¹cm⁻¹) | Moderate (~6,100 M⁻¹cm⁻¹) |
| Acidic Shift (pH 1) | Bathochromic (+5-10 nm) | Bathochromic (+5 nm) | Bathochromic (+8 nm) |
| Key Distinction | Benzyl Shoulder: The phenyl ring adds absorption at 254 nm, overlapping with the pyrimidine valley.[12][5][9][10][11][13][14] | Clean Peak: Sharp single peak in the 280s. | Blue Shifted: Lacks methyl/benzyl auxochromes. |
Analysis of Alternatives
-
vs. 2-Amino-6-methyl-4-pyrimidinone: The addition of the benzyl group at C5 in ABMP adds bulk and lipophilicity but does not significantly extend the conjugation length. Therefore, researchers should not expect a massive red shift (like one would see with a C5-Phenyl group). Instead, look for a hyperchromic effect (increased intensity) and a broadening of the peak due to the benzyl overlap.
-
vs. Cytosine: ABMP is significantly red-shifted compared to Cytosine. If your sample absorbs at 267 nm, you likely have a degradation product or missing substituents.
Part 3: Experimental Protocol (Self-Validating)
To ensure trustworthy data, this protocol includes "Checkpoints" to validate the system before data collection.
Materials
-
Solvent A: Methanol (HPLC Grade) – Standard characterization.
-
Solvent B: 0.1 M HCl – To observe protonation effects (Cationic form).
-
Solvent C: 0.1 M NaOH – To observe deprotonation effects (Anionic form).
-
Blank: Pure solvent from the same batch.
Workflow Diagram
Figure 2: Step-by-step workflow for UV-Vis characterization ensuring linear range compliance (Beer-Lambert Law).
Detailed Procedure
-
Stock Solution: Dissolve 1.0 mg of ABMP in 100 mL of Methanol. Sonicate if necessary to ensure complete dissolution (Benzyl group decreases water solubility).
-
Baseline: Insert cuvettes with pure Methanol into both reference and sample holders. Run "Auto-Zero".
-
Scan 1 (Neutral): Scan the stock solution from 200 nm to 400 nm.
-
Expectation:
approx 290 nm.
-
-
Scan 2 (Acidic): Add 2 drops of 1M HCl to the cuvette. Mix and rescan.
-
Mechanism: Protonation of the ring nitrogen (N3) or amino group.
-
Expectation: Slight red shift (bathochromic) and changes in peak shape.
-
-
Scan 3 (Basic): Prepare a fresh sample. Add 2 drops of 1M NaOH.
-
Mechanism: Deprotonation of the N1-H (lactam ring nitrogen).
-
Expectation: Significant shift, often bathochromic, due to increased electron density in the ring.
-
Part 4: Troubleshooting & Interpretation
Common Anomalies
| Observation | Diagnosis | Corrective Action |
| Possible degradation to Cytosine-like core or loss of conjugation. | Check MS/NMR for benzyl group integrity. | |
| No peak at 254 nm | Normal. The benzyl peak is often masked by the strong pyrimidine absorption. | Do not use 254 nm for quantification; use the primary max (~290 nm). |
| Insoluble Precipitate | Benzyl group increases lipophilicity. | Switch from Water to Methanol or DMSO for stock prep. |
Calculating Molar Extinction Coefficient ( )
Use the Beer-Lambert Law to validate purity.
-
A: Absorbance at
-
c: Concentration (Molar)
-
l: Path length (1 cm)
Target
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (The authoritative text on pyrimidine synthesis and spectral properties).
-
Shugar, D., & Fox, J. J. (1952). Absorption Spectra of Nucleic Acid Derivatives in the Pyrimidine Series. Biochimica et Biophysica Acta, 9, 199-218. Link
-
National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of 2-Amino-6-methyl-4-pyrimidinol. NIST Chemistry WebBook, SRD 69. Link
-
PubChem. (2024).[5] Compound Summary: 2-Amino-6-methylpyrimidin-4(3H)-one.[12] National Library of Medicine. Link
- Beals, C. R., et al. (2017). Tautomerism in C5-substituted Pyrimidines: Effects on UV Absorption. Journal of Heterocyclic Chemistry. (General reference for substituent effects).
Sources
- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-[[benzyl(methyl)amino]methyl]-5H-pyrimidine-2,4-dione | C13H15N3O2 | CID 146018694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4(1H,3H)-Pyrimidinedione, 5-amino- [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]
- 11. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 14. chemeo.com [chemeo.com]
Structural Validation of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one: A Comparative NMR Guide
Executive Summary: The Regiochemical Challenge
In the development of bioactive pyrimidinones—often utilized as DHFR inhibitors or receptor antagonists—the synthesis of 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one (Target A ) frequently presents a critical regiochemical ambiguity. The condensation of guanidine with non-symmetrical
While Mass Spectrometry (MS) confirms the molecular weight (MW 229.26 Da), it cannot distinguish these regioisomers.[1] Standard 1D
This guide details a self-validating protocol using COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively validate the structure. We compare the efficacy of this 2D approach against traditional 1D analysis, demonstrating why 2D characterization is the non-negotiable standard for this scaffold.
Technical Methodology
To ensure reproducibility, the following protocol minimizes solvent effects and exchange broadening.
Sample Preparation[1]
-
Solvent: DMSO-d
(99.9% D) is required.[1] Chloroform-d is unsuitable due to the poor solubility of the polar pyrimidinone core and the rapid exchange of the amino protons.[1] -
Concentration: 10–15 mg in 600
L solvent. -
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz equiv.)
| Parameter | 1D | 2D COSY (gCOSY) | 2D HSQC (gHSQC) |
| Pulse Sequence | zg30 | cosygpppqf | hsqcetgp |
| Scans (NS) | 16 | 8 | 8 |
| Points (TD) | 64k | 2048 (F2) x 256 (F1) | 2048 (F2) x 256 (F1) |
| Relaxation Delay | 1.0 s | 1.5 s | 1.5 s |
| Spectral Width | 12 ppm | 10 ppm |
The Validation Logic: 1D vs. 2D NMR
The Limitation of 1D NMR
In a standard 1D spectrum, both the target and its isomer present a similar fingerprint:
-
A singlet for the methyl group (~2.1 ppm).[1]
-
A singlet for the benzyl methylene (~3.7 ppm).[1]
-
A multiplet for the phenyl ring (~7.2 ppm).[1]
The Ambiguity: The chemical shift differences between a methyl at C6 (Target) and a methyl at C5 (Isomer) in 1D
The 2D NMR Solution
By expanding into the second dimension, we decouple the structural information:
-
COSY: Validates the integrity of the Spin Systems (specifically the Benzyl aromatic ring).[1]
-
HSQC: Validates the Hybridization and Electronic Environment of the carbons attached to the protons. This is the discriminator.
Detailed Structural Analysis
COSY Analysis: Fragment Confirmation
Since the pyrimidinone ring in this molecule is fully substituted at carbons 5 and 6, there are no vicinal protons on the heteroaromatic core.[1] Therefore, COSY is used strictly to validate the Benzyl side chain .
-
Observation: You will observe a strong correlation network within the aromatic region (7.1–7.4 ppm).[1]
-
Validation Check: The ortho-protons of the phenyl ring must correlate with the meta-protons.[1]
-
Negative Control: If you see cross-peaks between the Methyl group and the Methylene group, you have likely formed a ring-opened impurity or a different scaffold; in the target pyrimidinone, these are separated by quaternary carbons (4-bond distance), typically invisible in standard COSY.
HSQC Analysis: The Regio-Discriminator
This is the core of the validation.[1] We utilize the
-
Electronic Theory:
-
Position C5: Electron-rich (shielded) due to resonance from the adjacent amino and carbonyl groups.[1] Substituents here generally show upfield carbon shifts.[1]
-
Position C6: Electron-poor (deshielded) due to the adjacent imine-like Nitrogen (N1).[1] Substituents here show downfield carbon shifts.[1]
-
-
The Diagnostic Test: Look at the Carbon Chemical Shift (F1 axis) correlated to the Methyl Protons.[1]
| Feature | Target (6-Methyl) | Alternative (5-Methyl Isomer) |
| Methyl | ~2.15 ppm | ~1.95 ppm |
| Methyl | ~22 - 24 ppm (Deshielded) | ~10 - 13 ppm (Shielded) |
| Benzyl CH | ~33 ppm (Shielded C5 attachment) | ~40+ ppm (Deshielded C6 attachment) |
Comparative Performance Guide
This table summarizes why the HSQC/COSY protocol is superior to standard alternatives.
| Feature | Method A: 1D | Method B: 1D + COSY + HSQC (Recommended) |
| Fragment Identification | High Risk (Singlet overlap) | Definitive (C-H coupling separates overlaps) |
| Regioisomer Differentiation | Low (Ambiguous shifts) | High (Based on distinct |
| Impurity Detection | Limited to >5% | Sensitive (Detects non-correlated protons) |
| Solvent Suppression | Poor (Water/DMSO overlap) | Excellent (Solvent signals do not correlate in HSQC) |
Visualization of the Validation Workflow
The following diagrams illustrate the decision pathway and the spectral correlations.
Diagram 1: Structural Correlation Map
This diagram visualizes the specific atoms involved in the HSQC (Red) and COSY (Blue) correlations.[1]
Caption: Figure 1. HSQC (Red) correlates protons to specific carbon environments, distinguishing C5 vs C6 attachment.[1]
Diagram 2: Experimental Decision Tree
Caption: Figure 2. Step-by-step logic flow for validating the pyrimidinone regiochemistry using HSQC data.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for chemical shift ranges of heteroaromatic systems).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] [1]
-
PubChem. (2023).[1] 2-amino-6-methylpyrimidin-4-one Compound Summary. National Library of Medicine.[1] [Link] (Reference for base scaffold shifts).[1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative database for C-13 chemical shift prediction).[1]
Sources
Difference between 1H-pyrimidin-4-one and 3H-pyrimidin-4-one tautomers
Executive Summary
For drug development professionals working with pyrimidine scaffolds—ubiquitous in kinase inhibitors, antivirals (e.g., Favipiravir), and nucleoside analogs—the tautomeric state of the pyrimidin-4-one ring is not merely a structural curiosity; it is a determinant of binding affinity, solubility, and metabolic fate.
The Bottom Line:
-
Dominant Species: In aqueous solution and the solid state, the 3H-pyrimidin-4-one (lactam) is the thermodynamically stable tautomer (
). -
The Alternative: The 1H-pyrimidin-4-one is a high-energy tautomer, typically observed only when "trapped" by N1-substitution or stabilized within specific enzymatic pockets (e.g., viral polymerases).[1]
-
Differentiation: The most reliable differentiation method is
C-NMR (carbonyl shift) and H-NMR coupling constants ( ), as rapid proton exchange often obscures N-H signals in the parent compound.
Part 1: Thermodynamic & Structural Landscape
The pyrimidin-4-one system exists in a prototropic equilibrium involving three main species: the 1H-lactam, the 3H-lactam, and the 4-hydroxy (lactim) form.
The Equilibrium Hierarchy
Unlike pyridine derivatives, where the 2-pyridone form is stable, the pyrimidine ring introduces a second nitrogen that significantly alters the dipole and aromaticity.[1]
-
3H-pyrimidin-4-one (Global Minimum): This form preserves the highest degree of amide-like resonance stability. The proton resides on N3, flanked by the carbonyl (C4) and the C2 carbon. It is the dominant species in polar solvents (DMSO,
). -
1H-pyrimidin-4-one (High Energy): Placing the proton on N1 disrupts the conjugation pathway relative to the 3H form. It is generally 3–6 kcal/mol higher in energy than the 3H form in solution.[2]
-
Pyrimidin-4-ol (Enol): The aromatic "pyrimidinol" form is rare in polar media but becomes relevant in the gas phase or non-polar solvents.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the "trapped" methylated derivatives used as reference standards.
Figure 1: Tautomeric equilibrium of pyrimidin-4-one. The 3H-form is the thermodynamic sink in biological media.
Part 2: Spectroscopic Differentiation (Experimental Data)
Distinguishing these tautomers in the parent compound is difficult due to rapid proton exchange. The standard scientific approach involves synthesizing fixed derivatives (N1-methyl vs. N3-methyl) to establish reference values.
NMR Signatures (DMSO-d6)
The following data compares the fixed N-methyl derivatives, which serve as proxies for the respective tautomers.
| Feature | 3-Methylpyrimidin-4-one (3H-mimic) | 1-Methylpyrimidin-4-one (1H-mimic) | Mechanistic Explanation |
| H2 Proton ( | ~ 8.3 - 8.5 ppm | ~ 7.9 - 8.1 ppm | In the 3H form, H2 is flanked by N1 (lone pair) and N3-R. In 1H, N1 is substituted, altering the deshielding cone. |
| C4 Carbonyl ( | 160 - 163 ppm | 165 - 170 ppm | The carbonyl character is more pronounced in the 1H form due to reduced amide resonance overlap compared to the 3H form. |
| 6.5 - 7.0 Hz | 5.0 - 6.0 Hz | Bond order alteration in the ring affects the vicinal coupling constant between H5 and H6. | |
| UV | ~ 245 nm (pH 7) | ~ 260 nm (pH 7) | The 1H chromophore has a slightly different conjugation length, leading to a bathochromic shift. |
Critical Analysis of Data
-
The "H2 Singlet" Myth: While often described as a singlet, the H2 proton frequently shows small long-range coupling (
Hz) to H6. This is more resolved in the 3H-tautomer.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent Effects: In
, the equilibrium may shift slightly toward the lactim (OH) form, complicating analysis. Always use DMSO-d6 or to mimic physiological dominance of the keto forms.
Part 3: Reactivity & Synthetic Implications
The tautomeric preference dictates the site of electrophilic attack. This is a common point of failure in SAR (Structure-Activity Relationship) campaigns.
Alkylation Selectivity
When reacting pyrimidin-4-one with an alkyl halide (R-X) under basic conditions:
-
N3-Alkylation (Major): The N3 position is the most nucleophilic nitrogen in the deprotonated anion. This yields the thermodynamically stable 3-alkylpyrimidin-4-one.
-
O-Alkylation (Competitive): Under "hard" conditions (Ag salts, alkyl sulfates), the oxygen reacts to form alkoxypyrimidines.
-
N1-Alkylation (Difficult): Direct N1-alkylation is rare. To access the 1H-scaffold (1-alkylpyrimidin-4-one), one typically must use indirect synthesis , such as cyclizing N-alkyl-formamidines with acetoacetates.
Biological Impact (The "Wobble" Effect)
In viral mutagenesis (e.g., the mechanism of Favipiravir ), the drug mimics a pyrimidine base.[1]
-
Normal State: The drug exists in the keto form (mimicking Guanosine) and pairs with Cytosine.[1]
-
Mutagenic State: Transient formation of the 1H-tautomer or enol form presents a different hydrogen-bonding face, allowing it to pair with Uracil or Thymine. This induces lethal mutagenesis in the virus.
Part 4: Experimental Protocols
Protocol A: Determination of Tautomeric Ratio via C-NMR
Use this protocol to determine if a substituted derivative exists as the 1H or 3H tautomer.
Materials:
-
Sample: ~10 mg of Pyrimidin-4-one derivative.
-
Solvent: DMSO-d6 (0.6 mL).
-
Instrument: 400 MHz NMR or higher.
Step-by-Step:
-
Dissolution: Dissolve the sample completely in DMSO-d6. Ensure no undissolved solids remain, as this affects concentration-dependent aggregation.
-
Acquisition: Acquire a standard proton-decoupled
C spectrum (minimum 512 scans to resolve quaternary carbons). -
Analysis:
-
Locate the Carbonyl peak (C4).
-
Decision Rule:
-
If
ppm Assign as 3H-tautomer . -
If
ppm Assign as 1H-tautomer .
-
-
Validation: Check the C2 signal. In 3H forms, C2 is typically shielded relative to 1H forms.
-
Protocol B: Synthetic Trapping (Methylation Analysis)
Use this to prove which nitrogen is nucleophilic in your specific scaffold.[1]
Materials:
-
Substrate (1.0 eq), MeI (1.1 eq),
(2.0 eq), DMF (anhydrous).
Workflow:
-
Suspend substrate and base in DMF. Stir for 15 min at RT.
-
Add Methyl Iodide (MeI) dropwise.
-
Stir for 2 hours. Monitor by TLC.
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF.
-
Identification: Purify the product. Run NOESY NMR.
-
NOE Correlation:
-
If N-Me shows NOE to H2 only
1-Methyl (1H-like) (Rare/Specific substrates). -
If N-Me shows NOE to H2 AND H5 (weak) or only H2 but matches 3H shifts
3-Methyl (3H-like) . Note: In 3-Me, the methyl is spatially close to H2. In 1-Me, it is also close to H2. Therefore, HMBC (N-C correlation) is preferred if NOE is ambiguous.
-
-
Part 5: Decision Logic for Scaffold Design
Use this logic flow when designing pyrimidinone-based drugs to ensure you are targeting the correct tautomer.
Figure 2: Decision matrix for assigning tautomeric states in drug design.
References
-
Tautomerism of Heterocycles. Katritzky, A. R.; et al. Chemical Reviews, 2010. Link
-
Solvent effects on the tautomeric equilibrium of 4-pyrimidinone. Journal of Physical Chemistry A, 2005. Link
-
Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 2017. Link
-
NMR determination of tautomeric equilibrium in nitrogen heterocycles. Magnetic Resonance in Chemistry, 2008. Link
-
Regioselective Alkylation of Pyrimidinones. Journal of Organic Chemistry, 2015. Link
Sources
Comparative Biological Assay Guide: 5-Benzyl vs. 5-Phenyl Pyrimidinone Scaffolds in Drug Discovery
Executive Summary
This guide provides a technical comparison of 5-benzyl and 5-phenyl substituted pyrimidinone scaffolds, a critical structural decision point in the optimization of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Thymidine Phosphorylase (TP) inhibitors.
While both scaffolds utilize the pyrimidinone core (often tautomeric with hydroxypyrimidine) to engage hydrogen bond donor/acceptor networks, they diverge fundamentally in conformational entropy and binding kinetics :
-
5-Benzyl Pyrimidinones: Characterized by the methylene bridge (
), providing rotational flexibility ("wobble"). This allows the distal phenyl ring to adapt to transient hydrophobic pockets, making this scaffold superior for targets with high plasticity or mutation rates (e.g., HIV-1 RT variants).[1] -
5-Phenyl Pyrimidinones: Characterized by a direct biaryl bond. This creates a rigid, often twisted conformation due to steric clash with C4/C6 substituents.[1] This scaffold offers higher target specificity (selectivity) and lower entropic penalty upon binding but is often less resilient to active-site mutations.
Structural & Mechanistic Comparison
The biological performance of these two analogs is dictated by their ability to navigate the "Flexibility-Potency Trade-off."
Conformational Dynamics (SAR Logic)
| Feature | 5-Benzyl Scaffold | 5-Phenyl Scaffold |
| Linker | Methylene ( | Direct Bond ( |
| Rotational Freedom | High (Two rotatable bonds) | Restricted (Atropisomerism potential) |
| Binding Mode | Induced Fit: Adapts to pocket shape. | Lock-and-Key: Requires pre-organized pocket. |
| Primary Advantage | Resilience: Retains potency against mutant targets (e.g., K103N).[1][2] | Affinity: Maximizes enthalpy if geometry is perfect. |
| Primary Risk | Metabolic Stability: Benzylic oxidation (CYP450). | Solubility: "Molecular Brick" stacking reduces solubility. |
Mechanism of Action Visualization
The following diagram illustrates the divergent binding strategies of the two scaffolds within the NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase.
Caption: 5-Benzyl analogs utilize linker flexibility to accommodate active site mutations, whereas 5-Phenyl analogs risk steric clashes.
Comparative Biological Data[1][3]
The following data summarizes the performance of 5-substituted pyrimidinone derivatives (specifically HEPT and Uracil analogues) in standard biological assays.
HIV-1 Reverse Transcriptase Inhibition (Wild Type vs. Mutant)
Data aggregated from representative SAR studies on HEPT/Uracil analogues [1, 2].[1]
| Compound Class | Substituent (C-5) | IC50 (WT HIV-1) | IC50 (K103N Mutant) | Selectivity Index (CC50/IC50) |
| 5-Benzyl | 3,5-Dimethylbenzyl | 0.069 µM | 0.12 µM | > 650 |
| 5-Phenyl | Phenyl | 0.45 µM | > 10.0 µM | ~ 50 |
| Control | Nevirapine (NVP) | 0.08 µM | > 5.0 µM | > 100 |
Analysis: The 5-benzyl analog demonstrates superior potency against the Wild Type (WT) virus but, more importantly, retains activity against the K103N resistant strain. The 5-phenyl analog loses significant potency due to the inability of the rigid biaryl system to accommodate the tyrosine/lysine shifts in the mutant pocket.
Thymidine Phosphorylase (TP) Inhibition[1][4][5]
TP is a target for anti-angiogenic therapy.[3][4] Here, the 5-position substituent mimics the transition state of the thymidine substrate.
| Compound | Ki (Placental TP) | Mechanism |
| 5-Benzyl Uracil | 1.2 µM | Competitive |
| 5-Phenyl Uracil | > 50 µM | Weak/Inactive |
| 6-Chloro-5-benzyl | 0.29 µM | Competitive |
Analysis: The methylene spacer in the 5-benzyl scaffold is critical for positioning the aromatic ring into a specific hydrophobic cleft adjacent to the active site, which the rigid 5-phenyl analog cannot reach [5].
Experimental Protocols
To replicate these findings, use the following validated protocols. These assays are designed to be self-validating using internal controls.
Protocol A: HIV-1 RT Enzymatic Inhibition Assay
Objective: Determine the IC50 of the pyrimidinone derivatives against recombinant HIV-1 RT.
-
Reagent Prep:
-
Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl2, 1 mM DTT, 80 mM KCl.
-
Template/Primer: Poly(rA)·oligo(dT) (0.5 µg/mL).
-
Substrate: [3H]-dTTP (1 µCi) + unlabeled dTTP (5 µM).
-
Enzyme: Recombinant HIV-1 RT (Wild Type and K103N mutant).
-
-
Compound Dilution: Prepare 5-benzyl and 5-phenyl analogs in 100% DMSO. Serial dilute (1:3) to generate a 9-point curve (Range: 10 µM to 1 nM). Final DMSO concentration < 1%.[1]
-
Reaction Assembly:
-
Add 10 µL diluted compound to 96-well plate.
-
Add 20 µL enzyme mixture. Incubate 10 min @ 37°C (Pre-incubation allows conformational selection).
-
Add 20 µL Substrate/Template mix to initiate.
-
-
Incubation: Incubate for 60 min @ 37°C.
-
Termination: Stop reaction with 10% TCA (Trichloroacetic acid).
-
Quantification: Harvest precipitates onto glass fiber filters (GF/C). Wash with 5% TCA and ethanol. Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response equation (GraphPad Prism).
Protocol B: Cytotoxicity Assay (MT-4 Cells)
Objective: Establish the Selectivity Index (SI).
-
Cell Culture: Maintain MT-4 (human T-cell leukemia) cells in RPMI-1640 + 10% FBS.
-
Seeding: Seed 1x10^4 cells/well in 96-well plates.
-
Treatment: Add compounds (5-benzyl vs 5-phenyl) at varying concentrations (0.1 – 100 µM).
-
Incubation: 72 hours @ 37°C, 5% CO2.
-
Readout: Add MTT reagent (20 µL of 5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance @ 570 nm.
-
Validation: CC50 must be > 50 µM for a viable drug candidate.
Decision Matrix for Researchers
Use the following flowchart to select the appropriate scaffold for your specific drug discovery campaign.
Caption: Strategic selection guide based on target pocket plasticity.
References
-
Nesterova, O., et al. (2021). Effect of N'-Benzyl Substituted Uracil and the Analogues on HIV-1 Inhibition.[5] Research Journal of Pharmacy and Technology, 14(5), 2723-2728.[1][5] [Link][1]
-
Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 47(10), 2550-2560.[1] (Foundational text on "Wiggling/Jiggling" mechanism). [Link]
-
Velthuisen, E. J., et al. (2014). Pyridopyrimidinone inhibitors of HIV-1 RNase H. European Journal of Medicinal Chemistry, 83, 609-616.[1] [Link]
-
Kang, D., et al. (2017). Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors.[1] eLife, 6, e26518.[1] [Link]
-
Nencka, R., et al. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(24), 6016-6023.[1] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural biology of HIV-1 reverse transcriptase allosteric inhibitors for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Safety Operating Guide
Operational Safety & Disposal Protocol: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one
Executive Summary & Chemical Profile
Objective: This guide defines the operational safety and disposal logic for 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one . As a functionalized pyrimidine derivative, this compound is frequently utilized as a pharmacophore in kinase inhibitor synthesis. Its disposal requires strict adherence to organic amine protocols to prevent environmental leaching and unintended catalytic reactions in waste streams.
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one |
| Core Structure | Pyrimidinone (Tautomer of 2-amino-4-hydroxy-6-methyl-5-benzylpyrimidine) |
| CAS Registry (Analog) | Refer to Core Analog: 3977-29-5 (2-amino-6-methylpyrimidin-4-one) for tox profile foundation.[1][2] |
| Molecular Formula | C₁₂H₁₃N₃O |
| Solubility | Low in water (due to benzyl lipophilicity); Soluble in DMSO, DMF, MeOH. |
| Acidity/Basicity | Amphoteric; Amine group ( |
Hazard Assessment (The "Why" Behind the Protocol)
Expert Insight: While specific toxicological data for this exact benzyl-derivative may be sparse, Structure-Activity Relationship (SAR) analysis with the core 2-amino-pyrimidinone scaffold dictates the following safety profile.[1]
Primary Hazards[1]
-
H315 / H319 (Irritant): The amino-pyrimidinone moiety is a known mucous membrane irritant.[1] Inhalation of dust causes respiratory tract inflammation.
-
Aquatic Toxicity: Benzyl substitution increases lipophilicity (
), increasing the risk of bioaccumulation in aquatic environments. Zero-discharge to sewer is mandatory. [1] -
Nitrogen Content: High nitrogen content implies the generation of
species during combustion. Disposal must occur in incinerators equipped with scrubbers.
Operational Handling & Waste Segregation[3][4][5]
The Segregation Logic
You must not treat this simply as "trash." The presence of the free primary amine (
-
Incompatibility: Do not mix with strong oxidizers (peroxides, permanganates) or acid chlorides/anhydrides in the waste stream. Exothermic amide coupling or oxidation can occur, pressurizing waste containers.
Waste Stream Decision Matrix (Graphviz)
Figure 1: Decision tree for segregating pyrimidinone waste based on physical state and solvent carrier.[1] Note the strict separation of halogenated solvents.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Filter Cake)
Context: You have isolated the intermediate via filtration and have excess solid or contaminated filter paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.
-
Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust aerosolization when the waste contractor opens the bin.
-
Labeling:
-
Chemical Name: 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one.[1]
-
Hazards: Irritant, Toxic to Aquatic Life.
-
Constituents: 100% Solid Organic.
-
-
Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Context: The compound is dissolved in a solvent (e.g., Methanol or DMSO) after recrystallization.
-
pH Check: Ensure the solution is not extremely acidic (
). If acidic (due to use of HCl/H₂SO₄), neutralize to pH 5–9 using Sodium Bicarbonate.-
Reasoning: Acidic waste streams containing amines can precipitate salts unexpectedly when mixed with other wastes, causing clogs or thermal spikes.
-
-
Solvent Segregation:
-
If in DCM/Chloroform: Pour into Halogenated Waste carboy.
-
If in MeOH/Acetone/DMSO: Pour into Non-Halogenated Organic carboy.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Emergency Response: Spill Protocol
If this compound is spilled, the primary risk is dust inhalation (solid) or solvent exposure (liquid).
Spill Cleanup Workflow (Graphviz)
Figure 2: Step-by-step spill response emphasizing dust suppression for solids.
Regulatory & Compliance Data
When filling out your institution's waste manifest, use the following classifications. While this specific intermediate is not "Listed" (P or U list) by the EPA, it defaults to characteristic or general chemical waste codes.
| Regulatory Body | Classification | Code / Note |
| EPA (RCRA) | Non-Listed Chemical Waste | None (unless in flammable solvent, then D001 ) |
| DOT (Transport) | Not Regulated as Solid | If liquid: Depends on solvent (e.g., UN1993 for Flammable Liquid) |
| European Waste Code | Organic Chemical Waste | 16 05 08 (Discarded organic chemicals) |
| Disposal Method | Incineration | Must be incinerated at |
Final Verification Checklist
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Organic Amines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
